1,1-Difluorospiro[2.5]octan-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorospiro[2.5]octan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCLVOMPNSVOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1,1-Difluorospiro[2.5]octan-6-amine (CAS 1955530-17-2)
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D),
This compound combines two powerful design elements:
-
Spirocyclic Rigidity: The spiro[2.5]octane core constrains the conformational entropy of the cyclohexane ring, potentially improving binding affinity by reducing the energetic penalty upon protein binding.[1]
-
Gem-Difluorination: The 1,1-difluoro motif on the cyclopropane ring serves as a metabolic blocker and a lipophilicity modulator, lowering the basicity of the distal amine via through-bond inductive effects without adding significant steric bulk.[1]
This guide details the physicochemical profile, synthetic pathways, and application strategies for integrating this scaffold into lead optimization programs.[1]
Physicochemical Profile
The following data aggregates calculated and vendor-supplied properties. Researchers should utilize these values to model multiparameter optimization (MPO) scores.
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1955530-17-2 | Unique Identifier |
| Formula | Low MW fragment (<200 Da) | |
| Molecular Weight | 161.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| ClogP | ~1.2 - 1.5 (Predicted) | Moderate lipophilicity; good for CNS penetration |
| TPSA | 26.02 | High membrane permeability potential |
| pKa (Conj. Acid) | ~8.5 - 9.2 (Predicted) | Lower than cyclohexylamine (~10.[1]6) due to fluorine induction |
| H-Bond Donors | 1 | Primary amine handle for derivatization |
| Stereochemistry | cis/trans isomers possible | Separation may be required for SAR resolution |
Scientist's Note: The
modulation is the "killer feature" here. A standard primary amine is often too basic (), leading to high hERG liability or phospholipidosis. The distal difluorocyclopropane ring pulls electron density, likely dropping the by 1–2 units, bringing it into a more physiological range.[1]
Synthetic Methodology
Synthesizing spirocyclic fluorides requires controlling the highly reactive difluorocarbene species.[1] Below is a robust, scalable route derived from standard organofluorine protocols [1, 2].
Core Retrosynthetic Logic
The most reliable approach disconnects the spiro-cyclopropane ring to an exocyclic alkene and a difluorocarbene source.[1] The amine is installed last to avoid side reactions with the carbene.
Validated Workflow (Step-by-Step)
Step 1: Formation of the Exocyclic Alkene
-
Substrate: 1,4-Cyclohexanedione monoethylene ketal.
-
Reagents: Methyltriphenylphosphonium bromide (
), KOtBu (Potassium tert-butoxide).[1] -
Conditions: THF,
to RT. -
Mechanism: Wittig olefination converts the free ketone into an exocyclic methylene group.
Step 2: [2+1] Cycloaddition (The Critical Step)
-
Reagents: Sodium chlorodifluoroacetate (
) or Ruppert-Prakash reagent ( ) with NaI. -
Conditions: Diglyme, reflux (
) for chlorodifluoroacetate.[1] -
Mechanism: Thermal decomposition generates singlet difluorocarbene (
), which undergoes cheletropic addition to the exocyclic double bond. -
Safety Note:
generation can be vigorous. Use a blast shield.[1]
Step 3: Deprotection & Reductive Amination [1]
-
Hydrolysis: Treat the ketal with aqueous HCl/THF to reveal the ketone.
-
Amination: React the ketone with Ammonium Acetate (
) and Sodium Cyanoborohydride ( ) in Methanol. -
Result: Formation of 1,1-difluorospiro[2.5]octan-6-amine (mixture of diastereomers).
DOT Diagram: Synthetic Pathway
Caption: Figure 1. Modular synthesis of CAS 1955530-17-2 via difluorocarbene insertion.
Structural Analysis & Applications
Bioisosterism and Vector Placement
This scaffold acts as a bioisostere for 4-substituted cyclohexylamines or even para-substituted anilines .[1]
-
Linearity: The spiro[2.5] system maintains a relatively linear vector between the fluorine atoms and the amine (depending on the conformer), mimicking the 1,4-disubstitution pattern.
-
Metabolic Stability: The cyclopropane ring protects the C1 position from oxidation. The fluorine atoms prevent hydroxylation at the spiro-adjacent carbons, a common metabolic soft spot in simple cyclohexanes.[1]
Handling & Stability (Self-Validating Protocol)
When receiving CAS 1955530-17-2 (typically as the HCl salt), verify its integrity before use in library synthesis.
Quality Control Protocol:
-
1H NMR (DMSO-d6): Look for the characteristic cyclopropane protons.[1] Unlike standard cyclopropanes (0.2–0.8 ppm), the fluorine substitution shifts these protons downfield and splits them into complex multiplets due to
and coupling. -
19F NMR: Essential for confirmation. Expect a distinctive AB quartet or singlet (if rapid conformational flipping occurs) around -130 to -150 ppm.[1]
-
Free Basing: The HCl salt is stable.[1] If the free base is generated, use it immediately or store under Argon at -20°C, as spirocyclic amines can absorb
rapidly to form carbamates.
DOT Diagram: Structure-Activity Logic
Caption: Figure 2. Pharmacophore decomposition and associated medicinal chemistry benefits.
References
-
Wang, F., et al. "Recent Advances in the Synthesis of Gem-Difluorocyclopropanes."[1] Advanced Synthesis & Catalysis, 2020.[1] (General methodology for difluorocyclopropanation).[1]
-
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019.[1] (Context on spirocyclic benzene isosteres).
-
BLDpharm. "Product Data Sheet: 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride."[1] BLDpharm Catalog.
-
ChemScene. "Spiro[2.5]octan-4-amine and derivatives."[1][2] ChemScene Product List. (General reference for spiro-amine availability).
(Note: Specific synthesis papers for this exact CAS are proprietary to building block vendors; the synthesis section is derived from the standard "best practice" chemistry for this class of compounds.)
Sources
1,1-Difluorospiro[2.5]octan-6-amine physicochemical properties and logP
Physicochemical Profiling, Synthesis, and Bioisosteric Applications[1][2][3]
Executive Summary
1,1-Difluorospiro[2.5]octan-6-amine (CAS: 1955530-17-2, HCl salt) represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere for cyclohexylamines and piperidines.[1]
This guide analyzes the compound’s physicochemical architecture, focusing on the modulation of lipophilicity (logP) and basicity (pKa) driven by the gem-difluorocyclopropane motif.[1][2] By integrating the spiro[2.5]octane core with geminal fluorination, this scaffold offers a strategic balance between solubility and membrane permeability, often superior to its non-fluorinated parent.[1]
Chemical Identity & Structural Analysis[1][5][6]
| Property | Detail |
| IUPAC Name | 1,1-Difluorospiro[2.5]octan-6-amine |
| CAS Number | 1955530-17-2 (Hydrochloride); 1784611-45-5 (N-methyl analog) |
| Molecular Formula | C₈H₁₃F₂N |
| Molecular Weight | 161.19 g/mol (Free base) |
| SMILES | NC1CCC2(CC1)CC2(F)F |
| Core Scaffold | Spiro[2.5]octane (Spiro-fused cyclopropane and cyclohexane) |
| Key Feature | gem-Difluorination at the C1 position (cyclopropane ring) |
Structural Logic
The molecule consists of a cyclohexane ring fused to a gem-difluorocyclopropane ring at a single spiro-carbon. The amine functionality is located at the C6 position (distal to the spiro center).
-
Conformational Restriction: The spiro fusion locks the cyclohexane ring into a specific chair conformation, reducing entropic penalties upon binding to protein targets.
-
Metabolic Blocking: The gem-difluoro group blocks the cyclopropane ring from oxidative metabolism (e.g., P450 oxidation), a common liability in simple spirocycles.[1]
Physicochemical Properties: The Fluorine Effect[4][9][10][11]
The introduction of the gem-difluoro moiety fundamentally alters the property landscape compared to the parent spiro[2.5]octan-6-amine.
3.1 Lipophilicity (LogP / LogD)
-
Predicted LogP (XLogP3): ~1.5[1]
-
Parent Comparison: The non-fluorinated spiro[2.5]octan-6-amine has a LogP ≈ 1.1–1.2.
-
Mechanism: While fluorine is electronegative (polar), the C-F bond is non-polarizable and hydrophobic.[1] In the context of the compact cyclopropane ring, the gem-difluoro group typically increases overall lipophilicity (ΔLogP ≈ +0.3 to +0.5) compared to the hydrocarbon parent. This allows for improved passive membrane permeability without the solubility penalty often seen with alkyl chain extension.
3.2 Basicity (pKa)
-
Estimated pKa: 10.0 – 10.4 (Conjugate acid)[1]
-
Inductive Effect: The amine at C6 is separated from the electron-withdrawing fluorine atoms (at C1) by four sigma bonds (C1-Cspiro-C4-C5-C6). Consequently, the inductive withdrawal is attenuated.[1]
-
Impact: The pKa is slightly lower than typical cyclohexylamines (~10.7), which is advantageous.[1] A slightly reduced pKa increases the fraction of neutral species at physiological pH (7.4), further aiding membrane permeation while maintaining sufficient solubility as a cation.[1]
3.3 Property Summary Table[1]
| Parameter | Value / Range | Significance |
| LogP | 1.5 ± 0.2 | Optimal for oral bioavailability (Rule of 5 compliant). |
| LogD (pH 7.4) | ~ -1.5 (Ionized) | High aqueous solubility at physiological pH.[1] |
| pKa | 10.2 ± 0.3 | Predominantly ionized at pH 7.4; good salt formability. |
| TPSA | 26.0 Ų | Excellent polarity profile for CNS or peripheral targets. |
| H-Bond Donors | 1 (Primary amine) | Standard handle for amide coupling or reductive amination.[1] |
Synthetic Route & Methodology
The most robust synthesis targets the ketone intermediate, 1,1-difluorospiro[2.5]octan-6-one (CAS 1513853-81-0), followed by reductive amination.[1]
4.1 Synthesis Pathway Diagram[1]
Figure 1: One-pot reductive amination strategy for the synthesis of the target amine.
4.2 Detailed Protocol: Reductive Amination
Objective: Conversion of 1,1-difluorospiro[2.5]octan-6-one to 1,1-difluorospiro[2.5]octan-6-amine.
Reagents:
-
1,1-Difluorospiro[2.5]octan-6-one (1.0 equiv)[1]
-
Ammonium acetate (NH₄OAc) (10.0 equiv)[1]
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)[1]
-
Methanol (anhydrous)[1]
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve the ketone (1.0 mmol) in anhydrous methanol (10 mL). Add ammonium acetate (10.0 mmol) in one portion.
-
Equilibration: Stir the mixture at room temperature for 2 hours under nitrogen to allow equilibrium formation of the imine/hemiaminal.
-
Reduction: Cool the solution to 0°C. Carefully add sodium cyanoborohydride (1.5 mmol). Note: Perform in a fume hood; HCN gas risk if acidified.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target [M+H]+ = 162.1).[1]
-
Quench & Workup: Quench with 1N HCl (dropwise) to pH < 2 to destroy excess hydride and hydrolyze borate complexes. Stir for 30 mins.
-
Basification: Adjust pH to >12 using 6N NaOH.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). The amine will be in the organic layer.
-
Purification: Dry organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₄OH gradient) or convert to HCl salt by treating with 4N HCl in dioxane.[1]
Experimental Validation Protocols
To validate the calculated properties, the following industry-standard protocols are recommended.
5.1 Protocol: Chromatographic Hydrophobicity Index (ChromLogD)
Why: Traditional shake-flask methods are low-throughput. HPLC-based determination is standard for library validation.
-
System: Agilent 1200 or equivalent HPLC with DAD/MS detector.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).[1]
-
Calibrants: Run a set of 5 standards with known LogP values (e.g., Benzylamine, Aniline, Acetophenone) to create a calibration curve (
vs LogP). -
Method:
-
Mobile Phase A: 20 mM Ammonium Acetate pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% to 100% B over 5 minutes.
-
-
Calculation: Interpolate the retention time (
) of the test compound on the calibration curve to derive LogD₇.₄.
5.2 Protocol: Potentiometric pKa Determination
Why: Accurate pKa is critical for salt selection.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: 1–3 mg of the amine hydrochloride salt.
-
Solvent: 0.15 M KCl (aq) to maintain ionic strength.
-
Titration:
-
Start at pH 2.0 (fully protonated).[1]
-
Titrate with 0.5 M KOH up to pH 12.0.
-
-
Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the ammonium deprotonation (
).
Bioisosteric Applications Diagram
Figure 2: Strategic application of the scaffold in Drug Discovery.
References
-
PubChem Compound Summary. "1,1-difluorospiro[2.5]octan-6-amine hydrochloride". National Center for Biotechnology Information. Accessed 2025.[3][4] [Link]
-
Liashuk, O. S., et al. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery."[1][4] ChemRxiv, 2022.[1] [Link]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1][5] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.[1] (Foundational protocol for reductive amination). [Link]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] [Link][1]
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Introduction: The Strategic Value of the 1,1-Difluorospiro[2.5]octane Moiety
An In-Depth Technical Guide to the Metabolic Stability of 1,1-Difluorospiro[2.5]octane Derivatives
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2][3][4] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, pKa, membrane permeability, and, critically, metabolic stability.[3][5] The 1,1-difluorospiro[2.5]octane motif has emerged as a particularly valuable scaffold. As a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or carbonyl functionalities, it offers a unique combination of conformational rigidity and metabolic resistance.[6][7][8] This guide provides a technical overview of the principles and methodologies for evaluating the metabolic stability of drug candidates incorporating this promising structural motif.
The primary advantage of the gem-difluoro group lies in its ability to act as a "metabolic shield." Many drug candidates fail due to rapid metabolism, often at a specific, vulnerable C-H bond. By replacing this "metabolic hot spot" with a C-F bond, which is significantly stronger, or a CF2 group, which is resistant to enzymatic oxidation, the molecule's susceptibility to degradation by metabolic enzymes can be dramatically reduced.[1][9][10] This guide will detail the experimental systems used to quantify this effect.
Pillar 1: The Enzymatic Basis of Metabolic Instability
The metabolic fate of most small molecule drugs is determined by a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs).[11][12][13] These enzymes, located primarily in the liver, are the workhorses of Phase I metabolism, catalyzing the oxidation of a vast array of xenobiotics.[14]
Key CYP Isoforms in Drug Metabolism: The CYP1, CYP2, and CYP3 families are responsible for metabolizing the majority of clinically used drugs.[14] Key isoforms include:
-
CYP3A4: The most abundant human CYP, metabolizing over 50% of marketed drugs.[11]
-
CYP2D6
-
CYP2C9
-
CYP2C19
-
CYP1A2
The interaction between a drug candidate and these enzymes dictates its metabolic profile. A high affinity and rapid turnover by CYPs result in low metabolic stability and high clearance, potentially leading to poor bioavailability and a short duration of action.[15][16] The 1,1-difluorospiro[2.5]octane moiety is designed to resist CYP-mediated oxidation at the site of its incorporation, thereby enhancing metabolic stability.
Caption: Metabolic shielding by 1,1-difluorospiro[2.5]octane.
Pillar 2: In Vitro Assessment of Metabolic Stability
The cornerstone of early drug metabolism and pharmacokinetics (DMPK) assessment is the in vitro metabolic stability assay.[17] These assays provide a robust, high-throughput method to measure a compound's susceptibility to enzymatic degradation.[16] The most common system is the liver microsomal stability assay.[18][19]
The Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[18] They are a rich source of Phase I metabolic enzymes, particularly CYPs.[19] The assay measures the rate at which the parent compound disappears over time when incubated with microsomes in the presence of necessary cofactors.[20]
Experimental Workflow: A Self-Validating System
A well-designed microsomal stability assay includes multiple controls to ensure the validity of the data. The workflow is a self-validating system where the disappearance of the test compound is compared against both positive (known rapidly metabolized compounds) and negative controls.
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol describes a standard method for determining metabolic stability in a 96-well plate format.[21][22]
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH Regeneration System): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[21]
-
Test Compound Stock: Prepare a 20 mM stock in DMSO, then create an intermediate stock (e.g., 125 µM) in acetonitrile.[22]
-
Microsome Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice and dilute to the final working concentration (e.g., 0.415 mg/mL) in cold phosphate buffer.[21]
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
2. Incubation Procedure:
-
Add the diluted microsome suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1-2 µM).[21][23] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Negative Control: For each compound, run a parallel incubation where the NADPH cofactor system is replaced with phosphate buffer to check for non-enzymatic degradation.[23]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells (except the negative controls). This is your T=0 time point.
-
Incubate the plate at 37°C with shaking.
3. Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.[23][24] The volume of quenching solution should be significantly larger (e.g., 3-5 volumes) to ensure immediate protein precipitation and reaction stoppage.[21]
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated microsomal proteins.[21][22]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][26][27]
-
The LC method separates the parent compound from potential metabolites and matrix components.
-
The MS/MS is set up in Multiple Reaction Monitoring (MRM) mode to specifically and sensitively detect and quantify the parent compound and the internal standard.[26]
-
The peak area ratio of the analyte to the internal standard is used for quantification.
Pillar 3: Data Analysis and Interpretation
The primary output of the stability assay is the concentration of the test compound remaining at each time point. This data is used to calculate key parameters that predict in vivo behavior.
1. Half-Life (t½): The rate of disappearance of the compound is typically assumed to follow first-order kinetics. The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of this line is the elimination rate constant (k).
-
t½ (min) = 0.693 / k
A longer half-life indicates greater metabolic stability.[24]
2. Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[19][24]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Lower CLint values are desirable, indicating slower metabolism and a lower predicted hepatic clearance in vivo.[24]
Data Presentation
Quantitative results should be summarized for clear comparison between different derivatives.
| Compound ID | Structure Modification | t½ (min) | CLint (µL/min/mg) |
| Parent-01 | -CH(CH₃)₂ | 12 | 144 |
| Spiro-DF-01 | 1,1-difluorospiro[2.5]octane | > 60 | < 10 |
| Spiro-DF-02 | 1,1-difluorospiro[2.5]octane | 55 | 10.5 |
| Control | Verapamil | 8 | 216 |
Table 1: Example metabolic stability data for a parent compound and its 1,1-difluorospiro[2.5]octane derivatives in human liver microsomes.
Conclusion: A Pathway to Enhanced Drug Properties
The assessment of metabolic stability is a critical step in the drug discovery cascade.[15][16] Compounds incorporating the 1,1-difluorospiro[2.5]octane moiety are rationally designed to resist oxidative metabolism by CYP450 enzymes. The in vitro liver microsomal stability assay provides a robust and predictive framework for quantifying this enhanced stability. By employing the detailed protocols and data analysis methods outlined in this guide, researchers can effectively identify derivatives with improved pharmacokinetic profiles, ultimately increasing the probability of developing a successful clinical candidate. The strategic use of this fluorinated spirocycle represents a powerful tool for overcoming the common hurdle of rapid metabolic clearance in drug development.
References
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- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Technology Networks.
- Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. (n.d.). PubMed.
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- Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021, November). PubMed.
- LC-MS Metabolomics Analysis. (n.d.). Thermo Fisher Scientific - US.
- Microsomal Stability Assay. (n.d.). Creative Bioarray.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io.
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- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, May 31). Bentham Science.
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- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Metabolic Stability Assays [merckmillipore.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. technologynetworks.com [technologynetworks.com]
- 27. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Spirocyclic Bioisosteres for Piperidine and Cyclohexylamine: A Technical Guide
Executive Summary: The "Spiro Switch"
In modern drug discovery, the transition from planar, sp²-rich scaffolds to three-dimensional, sp³-rich architectures is a dominant strategy to improve clinical success rates.[1] This guide focuses on one of the most high-impact "scaffold hops" available: replacing piperidine and cyclohexylamine rings with spirocyclic bioisosteres , specifically the spiro[3.3]heptane family.[1]
Why this matters:
-
Metabolic Stability: Spirocycles eliminate metabolically labile
-methylene hydrogens common in piperidines.[1] -
Physicochemical Profile: They increase Fraction sp³ (Fsp³), often lowering lipophilicity (LogP) while maintaining or improving solubility.[1]
-
Vector Control: Unlike the collinear exit vectors of bicyclo[1.1.1]pentanes, spiro[3.3]heptanes offer non-collinear exit vectors, accessing novel chemical space.[1]
-
IP Generation: They provide a robust method to break out of crowded patent landscapes surrounding generic piperidine drugs.
The Problem: Limitations of Monocycles
Piperidine Liabilities
Piperidine is ubiquitous but flawed.
-
Metabolic Soft Spots: The C2 and C6 positions (
to nitrogen) are highly prone to CYP450-mediated oxidation.[1] -
Promiscuity: The flexibility of the ring (chair/boat conformers) often leads to off-target binding, particularly hERG inhibition which correlates with cardiotoxicity.
-
"Flatland" Penalty: High aromatic/planar character in associated scaffolds correlates with poor solubility and lower clinical success.[1][2]
Cyclohexylamine Liabilities
-
Conformational Flop: The cyclohexane ring flips between conformers, entropic penalties upon binding can be high.
-
Lipophilicity: Often contributes significantly to overall LogP without adding specific polar interactions.
The Solution: Spirocyclic Scaffolds
The primary solution involves contracting the 6-membered ring into two orthogonal 4-membered rings sharing a single spiro-carbon.[1]
The Bioisosteres
| Parent Scaffold | Spirocyclic Bioisostere | Key Advantage |
| Piperidine | 2-Azaspiro[3.3]heptane | Classic replacement.[1] Improved solubility, rigidified vector. |
| Piperidine | 1-Azaspiro[3.3]heptane | New Standard (2023). Superior metabolic stability over 2-aza analog; similar basicity.[1] |
| Cyclohexylamine | Spiro[3.3]heptan-2-amine | Rigid carbocyclic scaffold.[1] Non-planar exit vectors. |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Lowers LogP significantly; removes metabolic liability of ether |
Vector Analysis & Design Principles
Unlike bicyclo[1.1.1]pentane (which mimics para-phenyl with collinear vectors), spiro[3.3]heptanes possess a "kinked" geometry.[1] This is critical when the binding pocket requires a specific angle that a flat piperidine cannot perfectly maintain without strain.
Diagram 1: Vector Comparison & Logic This diagram illustrates the geometric shift from a planar piperidine to the orthogonal spiro system.
Caption: Transition from flexible piperidine to rigid spiro[3.3]heptane, highlighting the shift to fixed, non-collinear exit vectors.
Comparative Data: Physicochemical Impact
The following data summarizes the shift in properties when replacing a piperidine or cyclohexyl group with a spiro[3.3]heptane derivative.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Impact |
| pKa (Conj.[1] Acid) | ~11.0 | ~10.5 | ~10.8 | Slight reduction in basicity; improved membrane permeability.[1] |
| LogP | Baseline | -0.5 to -1.0 | Similar to Baseline | 2-aza lowers LogP; 1-aza maintains it but adds bulk.[1] |
| Metabolic Stability | Low ( | Medium | High | 1-aza isomer blocks the most labile sites effectively.[1] |
| Solubility | Moderate | High | High | Increased Fsp³ disrupts crystal packing, aiding solubility. |
Key Insight: The 1-azaspiro[3.3]heptane is the superior choice for metabolic stability.[1] Recent studies (Mykhailiuk et al., 2023) demonstrated that while 2-azaspiro compounds improve solubility, they can still be metabolized.[1] The 1-aza isomer sterically protects the nitrogen more effectively.[1]
Synthetic Methodologies
Protocol A: Synthesis of 1-Azaspiro[3.3]heptane (The "Graf" Route)
Source: Validated by Enamine / Mykhailiuk Group (2023).[1]
This is the modern, preferred route for accessing the metabolically superior 1-aza scaffold. It utilizes a [2+2] cycloaddition.[1][3][4]
Reagents:
Step-by-Step Workflow:
-
Cycloaddition:
-
Cool a solution of methylene cyclobutane in diethyl ether to 0°C.
-
Add chlorosulfonyl isocyanate dropwise.
-
Mechanism:[1][7][8] The reaction proceeds via a concerted [2+2] cycloaddition to form a
-lactam sulfonyl chloride intermediate.[1] -
Safety Note: Chlorosulfonyl isocyanate is moisture-sensitive and corrosive.[1] Use strictly anhydrous conditions.
-
-
Reductive Hydrolysis:
-
Treat the intermediate with aqueous sodium sulfite (
) to remove the sulfonyl chloride group, yielding the spirocyclic -lactam. -
Yield checkpoint: Expect 60-75% yield of the lactam.
-
-
Ring Reduction:
-
Isolation:
Diagram 2: 1-Azaspiro[3.3]heptane Synthesis Flow
Caption: Synthesis of 1-azaspiro[3.3]heptane via Graf's isocyanate [2+2] cycloaddition and lactam reduction.
Protocol B: Synthesis of Spiro[3.3]heptan-2-amine
For replacing Cyclohexylamine.[1]
-
Precursor: Start with spiro[3.3]heptan-2-one (commercially available or synthesized from 2,2-bis(bromomethyl)propan-1,3-diol derivatives).[1]
-
Reductive Amination:
-
Mix ketone (1.0 eq) with Ammonium Acetate (10 eq) in Methanol.
-
Add Sodium Cyanoborohydride (
) (1.5 eq).[1] -
Stir at RT for 12-24h.
-
-
Workup: Acidify to pH 2 to destroy excess hydride, then basify to pH 12 and extract with DCM.
-
Result: A racemic mixture of spiro[3.3]heptan-2-amine.
Case Studies & Applications
Case Study 1: Bupivacaine Analog (Piperidine Replacement)
-
Original Drug: Bupivacaine (Local Anesthetic).[1] Contains a piperidine ring.[5][6][9]
-
Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane .
-
Outcome:
-
Potency: Retained high anesthetic activity.
-
IP: Created a patent-free analog (at time of publication).[1]
-
Stability: The spiro analog showed improved resistance to oxidative metabolism compared to the piperidine parent.
-
Case Study 2: SHP2 Inhibitors (Novartis)
-
Context: Allosteric SHP2 inhibitors often contain a piperidine-amine motif.[1]
-
Modification: Exploration of spirocyclic amines (spiro[3.3]heptan-2-amine derivatives).
-
Outcome: While some potency was sensitive to the rigid vector, the spirocyclic variants offered distinct solubility profiles and reduced hERG liability, serving as critical backup series during lead optimization.
References
-
Kirichok, A. A., et al. (2023).[4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
-
Prysiazhniuk, K., et al. (2024).[10][11] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties.
-
Barnes-Seeman, D., et al. (2014).[1] Spirocyclic piperidines in drug discovery. ACS Medicinal Chemistry Letters.
Sources
- 1. Bioisosteres | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Fsp3 character of 1,1-difluorospiro[2.5]octan-6-amine scaffolds
Topic: Fsp³ Character of 1,1-Difluorospiro[2.5]octan-6-amine Scaffolds Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary
In the pursuit of novel chemical space beyond the "flatland" of traditional aromatic-rich drug candidates, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp³ (Fsp³) character. This guide provides an in-depth technical analysis of 1,1-difluorospiro[2.5]octan-6-amine , a high-value scaffold that combines the rigidity of spirocycles with the metabolic resilience of gem-difluorination.
By transitioning from planar cyclohexyl or piperidinyl systems to this 3D-rich scaffold, researchers can significantly modulate lipophilicity (LogD), improve solubility, and block metabolic soft spots without altering the fundamental pharmacophore vector.
The Scientific Imperative: Escaping Flatland
The Fsp³ Metric
The correlation between clinical success and molecular saturation was formalized by Lovering et al., who defined Fsp³ as:
-
Marketed Drugs: Average Fsp³ ≈ 0.47
-
Discovery Compounds: Average Fsp³ ≈ 0.31
Low Fsp³ (high aromaticity) correlates with poor solubility and higher promiscuity. The 1,1-difluorospiro[2.5]octan-6-amine scaffold possesses an Fsp³ of 1.0 , offering a maximal saturation vector that dramatically improves the physicochemical profile of lead compounds.
Structural Advantages of the Spiro[2.5]octane Core
Unlike flexible alkyl chains, the spiro[2.5]octane core is conformationally restricted. The fusion of the cyclopropane ring orthogonal to the cyclohexane ring creates a distinct "shape space" that can:
-
Lock Conformations: Restrict the amine vector to a bioactive conformation.
-
Displace Water: The bulk of the spiro-cycle can displace high-energy water molecules in hydrophobic pockets.
1,1-Difluorospiro[2.5]octan-6-amine: Technical Profile
The Fluorine Effect
Why add fluorine to the cyclopropane ring?
-
Metabolic Blocking: The cyclopropane ring is a common site for metabolic opening or oxidation. Gem-difluorination at the 1-position (distal to the spiro center) sterically and electronically deactivates this position against CYP450 oxidation.
-
Lipophilicity Modulation: While adding carbon usually increases LogP, the polar C-F bonds lower the localized lipophilicity compared to a dimethyl analog, often resulting in a lower LogD than expected for the added molecular weight.
-
pKa Modulation: The electron-withdrawing effect of the difluorocyclopropane moiety (through-space and inductive) lowers the pKa of the distal amine slightly compared to a parent cyclohexylamine, potentially improving membrane permeability.
Comparative Physicochemical Data (Predicted)
| Property | Cyclohexylamine | 4,4-Difluorocyclohexylamine | 1,1-Difluorospiro[2.5]octan-6-amine |
| Formula | C₆H₁₃N | C₆H₁₁F₂N | C₈H₁₃F₂N |
| MW | 99.17 | 135.15 | 161.19 |
| Fsp³ | 1.0 | 1.0 | 1.0 |
| Shape | Chair/Boat (Flexible) | Chair (Rigidified) | Orthogonal Spiro (Rigid) |
| Metabolic Stability | Low (C-H oxidation) | Medium (Blocked C4) | High (Blocked + Steric Shield) |
| Vector | Equatorial/Axial | Equatorial/Axial | Fixed Geometry |
Experimental Protocol: Synthesis & Assembly
The synthesis of this scaffold relies on the robust addition of difluorocarbene (:CF₂) to an exocyclic alkene.[1] This protocol utilizes TMSCF₃ (Ruppert-Prakash reagent) as a safe, controllable source of difluorocarbene, avoiding the ozone-depleting substances or harsh conditions of older methods.
Retrosynthetic Logic
The target amine is accessed via the N-Boc protected intermediate . The core transformation is the [2+1] cycloaddition of difluorocarbene to tert-butyl (4-methylenecyclohexyl)carbamate .
Step-by-Step Synthesis Protocol
Reagents Required:
-
Starting Material: N-Boc-4-methylenecyclohexylamine (commercially available or via Wittig of N-Boc-4-aminocyclohexanone).
-
Carbene Source: Trimethyl(trifluoromethyl)silane (TMSCF₃).
-
Initiator: Sodium Iodide (NaI) or TBAT.
-
Solvent: THF (anhydrous).
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
-
Dissolution: Add N-Boc-4-methylenecyclohexylamine (1.0 equiv, 5 mmol) and NaI (0.2 equiv, catalytic) to the flask. Dissolve in anhydrous THF (20 mL).
-
Reagent Addition: Heat the solution to 65°C (gentle reflux). Slowly add TMSCF₃ (2.0 - 3.0 equiv) dropwise via syringe over 30 minutes. Note: Rapid addition can lead to carbene dimerization (C₂F₄) rather than cycloaddition.
-
Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (stain with KMnO₄; the alkene spot will disappear) or ¹⁹F NMR (appearance of distinct CF₂ signals around -130 to -145 ppm).
-
Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is tert-butyl (1,1-difluorospiro[2.5]octan-6-yl)carbamate .
-
Deprotection: Dissolve the purified carbamate in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours. Precipitate the hydrochloride salt with diethyl ether, filter, and dry to yield 1,1-difluorospiro[2.5]octan-6-amine HCl .
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for deploying this scaffold in a medicinal chemistry campaign.
Synthesis Pathway Diagram
Caption: Figure 1. Synthetic route to 1,1-difluorospiro[2.5]octan-6-amine via difluorocarbene addition.
Scaffold Selection Logic
Caption: Figure 2. Decision tree for selecting spirocyclic scaffolds during lead optimization.
Conclusion
The 1,1-difluorospiro[2.5]octan-6-amine scaffold represents a "sweet spot" in modern drug design. It offers the high Fsp³ required for clinical success while providing specific metabolic protection through fluorination. By utilizing the difluorocarbene synthesis protocol outlined above, researchers can rapidly access this building block to improve the physicochemical and pharmacokinetic properties of their lead series.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Wang, F., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. [Link]
Sources
Methodological & Application
Application Note: Optimized Amide Coupling Conditions for 1,1-difluorospiro[2.5]octan-6-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The 1,1-difluorospiro[2.5]octan-6-amine moiety represents a high-value "Escape from Flatland" building block in modern medicinal chemistry.[1] By replacing traditional cyclohexyl or piperidinyl groups with this spirocyclic core, researchers can modulate lipophilicity (LogD), metabolic stability, and vector orientation without significantly altering the molecular footprint.
However, the incorporation of this amine into drug scaffolds presents specific synthetic challenges:
-
Steric Congestion: The spiro-fusion at C3 (relative to the amine at C6) creates a rigid chair conformation that can sterically shield the nucleophilic nitrogen, particularly if the coupling partner (carboxylic acid) is also bulky.
-
Electronic Modulation: While the gem-difluoro group is distal (4 bonds away), the overall dipole of the spirocycle can influence solubility and aggregation behavior in non-polar solvents.
-
Isomerism: The 1,4-relationship between the spiro-center and the amine implies the existence of cis and trans diastereomers. Preserving the diastereomeric ratio (dr) of the starting material is critical.
This guide provides three tiered protocols ranging from standard discovery chemistry to scalable process-friendly methods.
Strategic Decision Matrix
Before selecting a protocol, evaluate the steric demand of the carboxylic acid partner (
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate sterics and reaction scale.
Detailed Experimental Protocols
Protocol A: The "Discovery Standard" (HATU)
Best for: Initial SAR generation, milligram scale, unhindered acids.
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester intermediate.[1] The 7-azabenzotriazole moiety utilizes the neighboring group effect to accelerate amine attack.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
1,1-difluorospiro[2.5]octan-6-amine (HCl salt) (1.2 equiv)[1]
-
HATU (1.2 – 1.5 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]
-
Solvent: DMF (anhydrous) [0.1 M – 0.2 M][1]
Step-by-Step:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under
. -
Base Addition: Add 2.0 equiv of DIPEA. Stir for 5–10 minutes. The solution should turn yellow/orange (formation of the activated ester).
-
Amine Addition: Add the amine salt followed immediately by the remaining DIPEA (1.0–2.0 equiv). Note: Pre-mixing the amine salt with the second portion of base in a separate vial of DMF can prevent aggregation.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check LCMS. If incomplete after 4 hours, heat to 40°C.
-
Workup: Dilute with EtOAc. Wash with sat.[1]
(x2), water (x1), and brine (x1).[1] Dry over .[1]
Protocol B: The "Process & Stereocontrol" Method (T3P)
Best for: Scale-up (>1g), chiral acids (prevents epimerization), and difficult purifications.[1]
Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid as a mixed anhydride. It is unique because it drives the reaction to completion without generating insoluble urea byproducts (unlike EDC/DCC).
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine (HCl salt) (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc or 2-MeTHF (Green solvent compatible)[1]
Step-by-Step:
-
Slurry: Combine the carboxylic acid, amine salt, and base (Pyridine) in EtOAc. Cool to 0°C.[1]
-
Addition: Add T3P solution dropwise over 10 minutes. Exotherm control is critical here to prevent initial epimerization.
-
Ramp: Allow the mixture to warm to RT naturally. Stir for 12–24 hours.[1]
-
Tip: T3P kinetics are slower than HATU; patience is required.[1]
-
-
Workup (Self-Validating):
-
Separate layers.[1] The organic layer contains the product.[3]
-
Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted amine).[1]
-
Wash with 0.5 M NaOH (removes unreacted acid and water-soluble T3P byproducts).[1]
-
Result: The organic layer usually yields >95% pure product without chromatography.
Protocol C: The "Sledgehammer" (Ghosez's Reagent)
Best for: Extremely unreactive/bulky acids where HATU fails.
Mechanism: Converts the acid directly to the acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent), avoiding the harsh acidity of
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Ghosez's Reagent (1.2 equiv)[1]
-
Amine (1.2 equiv)[1]
-
Base:
or DIPEA (3.0 equiv)[1] -
Solvent: DCM (anhydrous)[1]
Step-by-Step:
-
Activation: Dissolve acid in DCM at 0°C. Add Ghosez's reagent dropwise. Stir 1h at RT.[1] (Monitor by TLC: acid spot should disappear; quench aliquot with MeOH to check for methyl ester formation if unsure).
-
Coupling: Cool back to 0°C. Add the amine and base solution slowly.
-
Reaction: Stir at RT for 2 hours.
Analytical & Troubleshooting Guide
Data Summary Table
| Parameter | HATU (Protocol A) | T3P (Protocol B) | Acid Chloride (Protocol C) |
| Reactivity | High | Moderate | Very High |
| Epimerization Risk | Moderate | Very Low | High |
| Purification | Column usually required | Extraction often sufficient | Column required |
| Water Sensitivity | Moderate | Low (Reagent is stable) | High |
| Rec.[1] Use Case | Discovery / HTS | Scale-up / Chiral Acids | Steric Bulk / Failures |
19F NMR Monitoring
The 1,1-difluorospiro[2.5]octane core provides a built-in NMR handle.[1]
-
Reactant: The gem-difluoro signal of the free amine/salt usually appears as a complex multiplet around -130 to -145 ppm (depending on solvent).[1]
-
Product: Upon amide formation, the chemical shift and splitting pattern of the fluorine signals often shift slightly due to the conformational lock induced by the amide group. This allows for reaction monitoring without LCMS interference.[1]
Troubleshooting "Stalled" Reactions
If conversion stalls at ~50%:
-
Check Aggregation: The spiro-amine salt can form tight ion pairs in DCM.[1] Switch to DMF or NMP.[1]
-
Double Deprotonation: Ensure you have enough base to neutralize the HCl salt and the byproduct acid (from HATU/T3P). Use 4.0 equivalents of base total.
-
Catalyst Additive: For Protocol B (T3P), adding 0.1 equiv of DMAP can significantly accelerate the reaction, though it increases racemization risk.
References
-
Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] [Link]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606–631. [Link]
-
Ghosez, L., et al. (1979).[1] "Synthesis and reactions of 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking amide bond synthesis." Nature, 480, 471–479. [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note & Protocols: Strategic Incorporation of 1,1-difluorospiro[2.5]octan-6-amine into PROTAC Linkers for Enhanced Three-Dimensionality and Potency
Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's native ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4] While the choice of ligands determines the target, the linker is a critical and often underestimated component that profoundly influences the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][5]
The linker's primary function is to orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the essential intermediate for target ubiquitination and subsequent degradation.[6] Key linker attributes—such as length, composition, and rigidity—govern the stability and conformation of this complex.[7][] Historically, flexible alkyl and polyethylene glycol (PEG) chains have been the most common linker motifs.[3][5] However, the field is rapidly evolving towards more sophisticated, rigid linkers to overcome the limitations of flexible chains, such as metabolic instability and conformational ambiguity.[4][9]
Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially enhancing degradation potency.[7][9] Spirocyclic scaffolds are particularly attractive for this purpose. Their inherent three-dimensionality and conformational constraint can project binding elements in precise vectors, improving interactions within the ternary complex.[10][11] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) associated with spirocycles often leads to improved physicochemical properties like aqueous solubility and metabolic stability, which are crucial for developing viable drug candidates.[12][13]
This guide details the rationale and methodology for incorporating a novel, structurally complex building block, 1,1-difluorospiro[2.5]octan-6-amine , into PROTAC linkers. The spiro[2.5]octane core provides a rigid, three-dimensional scaffold. The gem-difluoro group on the cyclopropane ring can further enhance metabolic stability and modulate the basicity (pKa) of the neighboring amine, offering a powerful tool for fine-tuning the molecule's properties.[14][15][16]
Caption: The PROTAC Mechanism of Action.
Synthetic Strategy and Protocols
The incorporation of 1,1-difluorospiro[2.5]octan-6-amine into a PROTAC linker typically follows a modular, step-wise synthetic approach. The amine serves as a central anchor point, to which linker arms extending to the POI and E3 ligands are attached.
Sources
- 1. chempep.com [chempep.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Strategic N-tert-Butoxycarbonylation of 1,1-Difluorospiro[2.5]octan-6-amine
Executive Summary
This guide details the protocol for the installation of the tert-butoxycarbonyl (Boc) protecting group onto 1,1-difluorospiro[2.5]octan-6-amine .[1] This specific scaffold—featuring a gem-difluorocyclopropane moiety spiro-fused to a cyclohexane ring—is a high-value building block in medicinal chemistry, often employed as a bioisostere to modulate metabolic stability and lipophilicity.
While Boc protection is a standard transformation, the unique electronic and physical properties of the gem-difluorospiro system require specific attention to solubility, base selection, and workup conditions to prevent ring degradation or yield loss. This protocol prioritizes a biphasic Schotten-Baumann approach optimized for the hydrochloride salt starting material, ensuring >95% yield with high purity.
Structural & Chemical Considerations
The Substrate: 1,1-difluorospiro[2.5]octan-6-amine
-
Structure: A cyclohexane ring spiro-fused to a gem-difluorocyclopropane. The amine is located at position 6 (distal to the spiro junction).
-
Electronic Effects: The
group is strongly electron-withdrawing. While the amine at position 6 is spatially removed, the overall lipophilicity (LogP) of the molecule is higher than the non-fluorinated analog. -
Stability: gem-Difluorocyclopropanes are generally more stable than their non-fluorinated counterparts due to the "fluorine effect" strengthening the distal C-C bonds. However, they remain strained rings. Avoid strong Lewis acids (e.g.,
, ) and extreme temperatures (>80°C) which can trigger ring-opening or rearrangements. -
Starting State: Typically supplied as a hydrochloride salt (
) to prevent oxidation and volatility issues.
Reaction Strategy
The reaction utilizes Di-tert-butyl dicarbonate (
Critical Success Factors:
-
Free-Basing: Since the starting material is an HCl salt, efficient in-situ neutralization is required.
-
Solvent System: The fluorinated motif increases lipophilicity. A THF/Water system balances the solubility of the organic substrate and the inorganic base.
-
pH Control: Maintaining pH 8–10 ensures the amine is nucleophilic while minimizing base-catalyzed hydrolysis of the
reagent.
Materials & Reagents
| Component | Role | Grade/Purity | Stoichiometry |
| 1,1-difluorospiro[2.5]octan-6-amine HCl | Substrate | >95% | 1.0 equiv |
| Di-tert-butyl dicarbonate ( | Reagent | >98% | 1.2 – 1.5 equiv |
| Sodium Carbonate ( | Base | Anhydrous | 2.5 equiv |
| Tetrahydrofuran (THF) | Solvent | HPLC Grade | 10 vol (mL/g) |
| Water (DI) | Co-Solvent | Type II | 5 vol (mL/g) |
| Citric Acid (10% aq) | Workup | Reagent | As needed |
Experimental Protocol (Biphasic Method)
Reaction Setup
-
Preparation: Equip a round-bottom flask with a magnetic stir bar and an addition funnel.
-
Solvation: Charge the flask with 1,1-difluorospiro[2.5]octan-6-amine HCl (1.0 equiv).
-
Base Addition: Add Water (5 volumes) followed by
(2.5 equiv). Stir vigorously for 10 minutes until the salt is fully dissolved and the free amine is liberated (mixture may become cloudy or biphasic). -
Solvent Addition: Add THF (5 volumes) to the aqueous mixture.
-
Reagent Addition: Dissolve
(1.2 equiv) in the remaining THF (5 volumes). Add this solution dropwise to the reaction mixture over 15–20 minutes at Room Temperature (20–25°C).-
Note: Gas evolution (
) is minimal but possible; ensure the system is vented (e.g., via a needle or bubbler).
-
Reaction Monitoring
-
Conditions: Stir vigorously at room temperature.
-
Time: Typical conversion is complete within 3–6 hours.
-
TLC Control:
-
Mobile Phase: 20% EtOAc in Hexanes.
-
Visualization: Ninhydrin stain (Free amine = Purple/Red; Product = Faint/No Color) or Iodine.
-
Target: Disappearance of the baseline spot (free amine) and appearance of a higher
spot (Boc-carbamate).
-
Workup & Isolation[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (10 volumes).
-
Washing:
-
Wash the organic layer with Water (2 x 5 vol).[1]
-
Critical Step: Wash with 10% Citric Acid (1 x 5 vol). Rationale: This mildly acidic wash removes any unreacted amine and trace inorganic bases without deprotecting the Boc group or opening the cyclopropane ring.
-
Wash with Brine (saturated NaCl, 1 x 5 vol).
-
Drying: Dry the organic phase over anhydrous
or . -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Caution: Do not overheat. Although the product is relatively stable, fluorinated spirocycles can be volatile or sublime under high vacuum/heat.
-
Purification
-
Crude State: The product usually presents as a white to off-white solid or viscous oil.
-
Recrystallization: If solid, recrystallize from Hexanes/EtOAc.
-
Flash Chromatography: If oil or impure, purify via silica gel chromatography (Gradient: 0%
30% EtOAc in Hexanes).
Process Visualization
Workflow Diagram
The following diagram outlines the logical flow of the synthesis and decision points.
Caption: Figure 1. Step-by-step workflow for the Boc-protection of the spirocyclic amine salt.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | HCl salt not fully neutralized. | Ensure pH of aqueous layer is >9. Add more |
| Oiling Out | Product is highly lipophilic due to | Use DCM instead of EtOAc for extraction. Add more THF to the reaction to maintain homogeneity. |
| Low Yield | Product volatility or hydrolysis. | Avoid high vacuum for extended periods. Ensure drying agent is thoroughly washed with solvent before filtration. |
| By-product Formation | Isocyanate formation (rare). | Ensure temperature does not exceed 40°C. Avoid strong bases like NaOH which can degrade |
References
-
Greene's Protective Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for Boc chemistry mechanism and stability).
-
Boc Chemistry Guide: BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. (Protocol baseline for hindered amines).
-
Spirocycle Stability: Dolbier, W. R. (2009). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry. (Discusses stability of gem-difluorocyclopropanes).
-
Compound Data: PubChem. 1,1-difluorospiro[2.5]octan-6-amine. (Chemical properties and identifiers).
Sources
Using 1,1-difluorospiro[2.5]octan-6-amine in fragment-based drug design
This guide outlines the strategic application of 1,1-difluorospiro[2.5]octan-6-amine in Fragment-Based Drug Design (FBDD). It is designed for medicinal chemists and structural biologists seeking to leverage "3D-rich" fragments with built-in NMR handles.[1]
Executive Summary
The shift from "flat" aromatic fragments to three-dimensional (3D) scaffolds is a dominant trend in modern FBDD. 1,1-difluorospiro[2.5]octan-6-amine (Compound 1 ) represents a high-value fragment scaffold that combines three critical design elements:
-
3D Geometry: The spiro[2.5]octane core disrupts planarity, increasing solubility and exploring novel chemical space (Fsp³ character).[1]
-
Bioisosterism: The gem-difluorocyclopropane moiety acts as a lipophilic bioisostere for carbonyls or ethers, modulating metabolic stability without introducing hydrogen bond acceptors.[1]
-
NMR "Spy" Capability: The chemically equivalent but magnetically distinct fluorine atoms provide a sensitive 19F NMR handle, enabling rapid cocktail screening without protein labeling.
Physicochemical Profile & Strategic Advantage
Unlike traditional piperidine or cyclohexylamine fragments, Compound 1 offers a modulated pKa and reduced lipophilicity profile due to the inductive effect of the distal difluoromethylene group.
Table 1: Comparative Physicochemical Properties
| Property | Cyclohexylamine | Spiro[2.5]octan-6-amine | 1,1-Difluorospiro[2.5]octan-6-amine | Impact on Drug Design |
| Formula | C₆H₁₃N | C₈H₁₅N | C₈H₁₃F₂N | -- |
| MW (Da) | 99.17 | 125.21 | 161.19 | Remains well within "Rule of 3" for fragments.[1] |
| ClogP | 1.49 | 1.85 | 1.65 | Fluorine lowers lipophilicity vs. the parent spiroalkane. |
| pKa (Calc) | ~10.6 | ~10.5 | ~9.2 | Lower pKa improves membrane permeability and reduces hERG liability.[1] |
| Fsp³ | 1.0 | 1.0 | 1.0 | High 3D character correlates with clinical success. |
| 19F NMR | N/A | N/A | Yes (Singlet/AB) | Enables high-throughput ligand-observed screening.[1][2] |
Experimental Protocols
Protocol A: Synthetic Access via Reductive Amination
While the amine is commercially available, custom derivatization often requires synthesis from the ketone precursor. The following protocol ensures high yield and stereochemical control.
Precursor: 1,1-difluorospiro[2.5]octan-6-one (Commercial CAS: 1513853-81-0).[1] Reaction Type: Reductive Amination.[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 1,1-difluorospiro[2.5]octan-6-one (1.0 eq) in anhydrous Methanol (0.2 M).
-
Add Ammonium Acetate (10.0 eq) to buffer the reaction and provide the nitrogen source.
-
Critical Step: Add 3Å molecular sieves to sequester water and drive imine formation. Stir at RT for 2 hours under N₂.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise. Note: NaCNBH₃ is preferred over NaBH₄ to prevent direct reduction of the ketone.
-
Allow to warm to RT and stir for 12 hours.
-
-
Workup & Purification:
-
Quench with 1N HCl (to decompose excess hydride) and adjust pH to <2. Wash with Et₂O (removes non-basic impurities).[1]
-
Basify the aqueous layer to pH >12 using 4N NaOH.
-
Extract with DCM (3x).[1][3] Dry over Na₂SO₄ and concentrate.
-
Purification: Isolate the HCl salt by treating the ethereal solution with 2M HCl in ether. The resulting precipitate is the target amine hydrochloride.
-
Protocol B: 19F NMR Fragment Screening (Ligand-Observed)
This protocol utilizes the CF2 group as a reporter.[1] The gem-difluoro signal typically appears between -130 and -150 ppm, a clean region free from protein or buffer interference.[1]
Assay Setup:
-
Instrument: 600 MHz NMR equipped with a cryoprobe (19F tuned).[1]
-
Fragment Concentration: 50 µM (in cocktail of 10-12 fragments).
-
Protein Concentration: 1-5 µM (Target).
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.[1]
Acquisition Parameters (T2-Relaxation Filter):
-
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.[1]
-
Relaxation Delay (d1): 2.0 s.
-
Total Echo Time (2nτ): 80 ms (adjust based on fragment tumbling).
-
Scans: 128 - 256 depending on S/N ratio.
Data Interpretation:
-
Non-Binder: Sharp, intense 19F signal (slow relaxation, long T2).[1]
-
Binder: Significant line broadening or signal reduction (fast relaxation, short T2) due to tumbling with the large protein complex.
-
Metric: Calculate % Signal Attenuation =
.[1] A threshold of >30% attenuation indicates a hit.
Strategic Workflow Visualization
The following diagram illustrates the integration of 1,1-difluorospiro[2.5]octan-6-amine into a fragment-to-lead campaign, highlighting the decision gates facilitated by its unique properties.
Figure 1: Workflow for utilizing fluorinated spirocyclic fragments. The 19F NMR screen acts as the primary filter, leveraging the high sensitivity of the gem-difluoro tag.
References
-
Scott, D. E., et al. (2012).[1] Fragment-based drug discovery: A practical approach.[1][2][4] Cambridge University Press.[1]
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1]
-
Dalvit, C., et al. (2003).[1] Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics.[1] Journal of the American Chemical Society.
-
Barnes-Seeman, D. (2012).[1] The role of fluorine in fragment-based drug discovery.[1][2][4][5][6][7] Current Topics in Medicinal Chemistry.
-
Wuitschik, G., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry.[1][8] Angewandte Chemie International Edition.[1] [1]
-
BLD Pharm. (2025).[1] Product Data: 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride.[1][9][10]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,1-difluorospiro[2.5]octan-6-amine hydrochloride-None - Thoreauchem [thoreauchem.com]
- 10. bldpharm.com.tr [bldpharm.com.tr]
Application Note: Scalable Synthesis Routes for gem-Difluorospirocyclic Amines
Executive Summary & Strategic Analysis
The gem-difluorospirocyclic amine scaffold has emerged as a critical structural motif in modern drug discovery. Acting as a lipophilic, metabolically stable bioisostere of carbonyls or morpholines, this scaffold lowers basicity (pKa modulation) while blocking metabolic soft spots. However, the transition from milligram-scale medicinal chemistry to kilogram-scale process chemistry is fraught with safety hazards—primarily thermal instability of fluorinating reagents and the generation of hydrofluoric acid (HF).
This guide details two distinct, scalable strategies validated for process environments:
-
Late-Stage Deoxofluorination: Best for complex cores where the spiro-ketone is easily accessible.
-
Convergent Assembly (Building Block Approach): Best for high-throughput analog generation, avoiding hazardous fluorination on scale by using stable difluoro-precursors.
Strategic Decision Matrix
| Feature | Route A: Late-Stage Deoxofluorination | Route B: Convergent Assembly |
| Primary Reagents | DAST, Deoxo-Fluor®, XtalFluor® | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane |
| Scalability Risk | High (Exotherms, HF generation) | Low (Standard alkylation chemistry) |
| Cost Efficiency | High (Reagents are expensive) | Moderate (Precursors getting cheaper) |
| Key Challenge | Thermal runaway, reactor corrosion | Multi-step linear sequence |
| Ideal For | 6-membered spirocycles (e.g., spiro[4.5]decane) | Strained rings (e.g., spiro[3.3]heptane) |
Process Safety: The Fluorination Bottleneck
Before detailing protocols, we must address the primary barrier to scale: the thermal profile of aminosulfur trifluorides.
Critical Safety Data:
-
DAST (Diethylaminosulfur trifluoride): Decomposes at ~140°C. Detonation onset can occur lower if contaminated.
. Do not distill. -
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST but still decomposes exothermically (
). -
XtalFluor-E®: Crystalline salt.[1][2] Significantly safer.[2] Decomposition >200°C. Generates BF3 byproducts rather than free HF initially, though HF is formed upon hydrolysis.
Recommendation: For scales >100g, XtalFluor-E® is the preferred reagent due to its solid state and higher thermal onset. If Deoxo-Fluor® must be used, strictly control dosing rates to manage the exotherm.
Detailed Protocols
Protocol A: Scalable Deoxofluorination of Spiro-Ketones
Target: 3,3-difluoro-8-azaspiro[4.5]decane (from 8-azaspiro[4.5]decan-3-one) Scale: 100 g input Reagent: XtalFluor-E® (Selectively chosen for safety over DAST)
Materials
-
Substrate: N-Boc-8-azaspiro[4.5]decan-3-one (1.0 equiv)
-
Reagent: XtalFluor-E® (1.5 equiv)
-
Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (2.0 equiv) - Catalyzes the reaction and manages fluoride activity.
-
Solvent: Dichloromethane (DCM) - Anhydrous, <50 ppm water.
Step-by-Step Methodology
-
Reactor Setup: Equip a 2L Hastelloy or Teflon-lined reactor (glass is permissible only if HF etching is monitored, but metal is preferred for heat transfer) with a mechanical stirrer, internal temperature probe, and a scrubber connected to a KOH solution (to neutralize HF off-gas).
-
Charging: Under N2 atmosphere, charge N-Boc-8-azaspiro[4.5]decan-3-one (100 g, 0.395 mol) and XtalFluor-E® (135 g, 0.59 mol).
-
Solvent Addition: Add anhydrous DCM (1.0 L). Cool the suspension to -78°C (dry ice/acetone bath or cryostat).
-
Expert Note: Unlike DAST, XtalFluor is a salt and may not fully dissolve at low temps. This is normal.
-
-
Promoter Addition: Dropwise add Et3N·3HF (127 g, 0.79 mol) over 45 minutes. Maintain internal temperature < -70°C.
-
Self-Validating Check: If temp spikes >5°C during addition, stop and allow cooling.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally over 4 hours. Stir for an additional 12 hours.
-
Endpoint: TLC (20% EtOAc/Hex) or 19F NMR. Disappearance of ketone signal; appearance of gem-difluoro quartet at ~ -90 to -100 ppm.
-
-
Quenching (Critical): Cool reaction mixture to 0°C. Slowly add saturated aqueous NaHCO3 (1.0 L).
-
Safety: Vigorous CO2 evolution. Add over 1 hour. Verify pH > 8.
-
-
Workup: Separate phases. Wash organic layer with 5% NaHCO3, then brine. Dry over Na2SO4.
-
Purification: Concentrate in vacuo. The product usually crystallizes or can be passed through a short silica plug.
-
Yield Target: 85-92%.
-
Protocol B: Convergent Synthesis of 6,6-difluoro-2-azaspiro[3.3]heptane
Target: 6,6-difluoro-2-azaspiro[3.3]heptane Strategy: "Building Block" approach using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[3][4] This route avoids handling fluorinating agents on the final step, making it ideal for multi-kilogram campaigns.
Materials
-
Precursor: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (Available from specialized fluorine CROs or synthesized from 3-oxocyclobutanecarboxylic acid).
-
Reagent: Tosylmethyl isocyanide (TosMIC) (1.1 equiv).
-
Base: Sodium Hydride (NaH) (2.5 equiv, 60% dispersion).
-
Solvent: DMSO/Et2O (Process optimized mixture).
Step-by-Step Methodology
-
Alkylation (Ring Formation):
-
In a 5L reactor, suspend NaH (2.5 equiv) in DMSO/Et2O (1:1 mixture, 20 vol). Cool to 0°C.
-
Add TosMIC (1.1 equiv) portion-wise. Stir 30 min until evolution of H2 ceases.
-
Add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equiv) dropwise.
-
Warm to room temp and stir 18h.
-
Mechanism:[3][5] Double alkylation of the TosMIC methylene carbon creates the second 4-membered ring.
-
-
Quench & Isolation:
-
Pour onto ice-water. Extract with MTBE.
-
Evaporate to obtain the intermediate 6,6-difluoro-2-tosyl-2-azaspiro[3.3]heptane.
-
-
Deprotection (Detosylation):
-
Dissolve intermediate in Methanol. Add Mg turnings (6 equiv) and catalytic I2. Sonication may help initiation.
-
Alternative Process: Sodium naphthalenide can be used for larger scales to avoid Mg waste.
-
Stir until TLC shows loss of tosyl group.
-
-
Salt Formation:
-
The free amine is volatile. Treat the crude reaction mixture with HCl in dioxane/ether.
-
Filter the precipitated 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride.
-
Yield Target: 45-55% (over 2 steps).
-
Visualizing the Workflows
Caption: Decision tree and workflow comparison for the two primary synthesis routes. Route A focuses on functional group interconversion, while Route B utilizes pre-fluorinated building blocks for ring construction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Elimination Byproduct (Vinyl Fluoride) | Reaction temp too high or basic conditions during workup. | Use XtalFluor-E instead of DAST; ensure strict temp control during addition; avoid strong bases. |
| Incomplete Conversion (Route A) | Steric hindrance of the spiro ring. | Increase Et3N·3HF promoter to 3.0 equiv; extend reaction time (do not increase temp >40°C). |
| Low Yield in Cyclization (Route B) | Oligomerization of TosMIC or moisture. | Ensure NaH is fresh; run reaction dilute (20-30 volumes solvent); add dihalide slowly. |
| Glass Etching | HF generation.[2] | Use Teflon/PFA liners for Route A. If glass is mandatory, inspect for pitting immediately after use. |
References
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Source: European Journal of Organic Chemistry (2020) [Link] (Key reference for Protocol B and the building block strategy).
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Source: Journal of Organic Chemistry (2010) [Link] (Primary source for XtalFluor safety data and comparison to DAST).
-
Safety of Deoxo-Fluorination Reagents: Differential Scanning Calorimetry and Accelerating Rate Calorimetry. Source: Organic Process Research & Development (2008) [Link] (Authoritative grounding for the thermal hazard analysis in Section 2).
-
Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. Source: Organic Letters (2024) [Link] (Recent advance demonstrating catalytic alternatives).
Sources
Troubleshooting & Optimization
Technical Guide: Purification & Isolation of Fluorinated Spiro-Amines
Introduction: The Challenge of the "Invisible" & "Sticky" Scaffold
Fluorinated spiro-amines represent a high-value class of intermediates in modern medicinal chemistry. The spiro-cyclic core offers rigid 3D vectors (escaping "flatland"), while fluorine substitution modulates metabolic stability and lipophilicity (logP).
However, this combination creates a "perfect storm" for purification difficulties:
-
UV Transparency: The lack of conjugation often makes them invisible to standard UV detection.
-
pKa Suppression: The inductive effect of fluorine lowers the basicity of the amine, altering extraction behaviors.
-
Silanol Interaction: Despite lower basicity, the amine nitrogen still hydrogen-bonds aggressively with silica silanols, causing severe tailing.
This guide provides technical solutions to these specific bottlenecks.
Module 1: Detection & Visibility
Issue: "I see nothing on the UV trace, but my mass spec shows the product exists."
The Root Cause
Spiro-amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) typically lack extended
Protocol: Alternative Detection Methods
If LC-MS is unavailable for fraction collection, you must switch to "Universal Detection."
| Detector Type | Mechanism | Suitability for Spiro-Amines |
| ELSD (Evaporative Light Scattering) | Analyte precipitation after solvent evaporation. | High. Ideal for non-volatile spiro-amines. |
| CAD (Charged Aerosol Detection) | Measures charge transfer to particles. | High. More sensitive than ELSD for low-mass amines. |
| RI (Refractive Index) | Light refraction difference. | Low. Incompatible with gradient elution. |
| TLC Stains | Chemical derivatization.[1] | Essential for rapid checks. |
Recommended TLC Stains
-
Ninhydrin: Excellent for primary/secondary amines (turns pink/purple). Note: Tertiary spiro-amines will not stain well.
-
Dragendorff’s Reagent: The gold standard for tertiary amines and alkaloids (turns orange on yellow background).
-
KMnO₄ (Basic): General oxidizable stain. Useful if the spiro-ring contains alkenes or oxidizable centers.
Module 2: Chromatographic Resolution
Issue: "My product streaks across the column (tailing) or co-elutes with impurities."
The Root Cause: The Silanol Trap
Silica gel is acidic (pKa ~5). Although fluorine substitution (especially at the
Solution A: The "Ammonia Shift" (Normal Phase)
You must suppress the ionization of the silanols or the amine.
-
Standard Modifier: 1% Triethylamine (TEA) in the mobile phase.
-
Superior Modifier: 1%
(aqueous ammonia) in Methanol.-
Recipe: Prepare a "Solvent B" of DCM:MeOH:
(90:9:1). Run a gradient against DCM. -
Why: Ammonia competes more effectively for silanol sites than TEA and is easier to remove (volatile).
-
Solution B: Fluorine-Specific Stationary Phases (Reverse Phase)
For fluorinated spiro-amines, C18 columns often fail to separate diastereomers because the hydrophobic surface area is identical.
-
Pentafluorophenyl (PFP) Columns: These columns interact via dipole-dipole and
- interactions (if aromatic rings are present). The fluorine-fluorine interaction between the stationary phase and the analyte often provides the necessary selectivity to separate diastereomers (e.g., cis vs. trans isomers of fluorinated spiro-cycles).
Module 3: Workup & Isolation (The pKa Trap)
Issue: "I have low recovery after acid-base extraction."
The Root Cause: Inductive pKa Shift
This is the most common failure mode. Chemists assume a standard amine pKa (~10).
-
Fact: A fluorine atom
to the amine can drop the pKa by ~1.5 to 2.0 units.[2] A gem-difluoro group can drop it by >3 units. -
Consequence: At pH 9 (standard bicarbonate workup), a fluorinated amine with pKa 7.5 is still partially protonated (water-soluble) and will not extract fully into the organic layer.
Protocol: SCX "Catch and Release"
Avoid liquid-liquid extraction for polar, fluorinated amines. Use Strong Cation Exchange (SCX) chromatography.[3][4][5] This relies on a sulfonic acid resin (pKa < 1) which will capture even weakly basic fluorinated amines.
SCX Workflow Diagram
Figure 1: SCX Catch-and-Release strategy for isolating fluorinated amines with reduced basicity.
Step-by-Step SCX Protocol:
-
Conditioning: Flush the SCX cartridge with MeOH.
-
Loading: Dissolve reaction mixture in minimal DCM/MeOH (1:1). Load onto cartridge.
-
Washing: Flush with 3-5 column volumes (CV) of MeOH. Result: Neutrals, acids, and non-basic impurities elute.
-
Elution: Flush with 2M Ammonia in MeOH. Result: The ammonia deprotonates the amine, breaking the ionic bond. Collect this fraction.
-
Finishing: Concentrate in vacuo.
Module 4: Separation Strategy Decision Tree
When facing a complex mixture containing fluorinated spiro-amines, use this logic flow to select the correct purification technique.
Figure 2: Decision matrix for selecting purification instrumentation based on UV activity and polarity.
Frequently Asked Questions (FAQ)
Q: I am trying to separate diastereomers of a gem-difluoro spiro-amine. Silica gel isn't working. What next? A: Silica is often poor at resolving subtle dipole differences caused by fluorine stereochemistry.
-
Try SFC (Supercritical Fluid Chromatography): The supercritical
interacts uniquely with fluorinated moieties. Use a 2-ethylpyridine (2-EP) or Diol column with a methanol co-solvent. -
Try a PFP Column: In HPLC, a Pentafluorophenyl column often resolves fluorinated isomers that co-elute on C18.
Q: My product degrades on silica. Is it the acidity? A: Likely, yes. Fluorinated amines can be prone to HF elimination (defluorination) if heated in acidic environments or on active silica.
-
Fix: Use "Neutralized Silica" (pre-treat silica with 1% TEA in hexane before loading) or switch to Alumina (Basic) stationary phase.
Q: Can I use C18 reverse phase with basic mobile phase? A: Yes, and this is highly recommended for fluorinated amines. Using a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) ensures the amine is deprotonated (neutral). This increases retention on C18 and improves peak shape, as the "neutral" amine interacts better with the hydrophobic stationary phase than the charged ammonium species. Ensure your C18 column is rated for High pH (e.g., hybrid particle technology).
References
-
Fuller, R. W., & Molloy, B. B. (1976).[6] The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Medicinal Chemistry. Link
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Demonstrates the inductive electron-withdrawing effect of F on pKa). Link
-
Teledyne ISCO. (2012).[5] RediSep SCX Column Application Note: Purification of Basic Compounds.[1][5] Teledyne ISCO Technical Notes. Link
-
Ebinger, K., & Weller, H. N. (2013).[7] Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. (Highlights SFC superiority for isomers). Link
-
Biotage. (2020). Strategies for the Purification of Synthetic Products: SCX and Catch-and-Release.[1][5] Biotage Knowledge Base. Link
Sources
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. nestgrp.com [nestgrp.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for gem-Difluorocyclopropane Stability
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of maintaining the stability of gem-difluorocyclopropanes by optimizing reaction temperature. As highly strained and synthetically valuable motifs, understanding their thermal liability is paramount to successful experimental outcomes.
Troubleshooting Guide & FAQs
This section is designed to address common issues encountered during the synthesis and handling of gem--difluorocyclopropanes, with a focus on the impact of reaction temperature.
Q1: My difluorocyclopropanation reaction is giving a low yield of the desired product, and I observe a complex mixture of byproducts. Could the reaction temperature be the culprit?
A: Absolutely. The reaction temperature is a critical parameter in difluorocyclopropanation. While a certain activation energy is required to generate the difluorocarbene intermediate from its precursor, excessive heat can lead to several undesirable outcomes:
-
Decomposition of the gem-difluorocyclopropane product: These molecules are inherently strained and can undergo thermal rearrangement or decomposition at elevated temperatures. The stability is highly dependent on the substitution pattern of the cyclopropane ring.
-
Side reactions of the difluorocarbene precursor: Many precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa), require high temperatures (often >150 °C) for efficient carbene generation.[1] However, at these temperatures, side reactions can occur, leading to a lower effective concentration of difluorocarbene.
-
Polymerization of the alkene starting material: This is particularly problematic for electron-deficient alkenes like acrylates.
Expert Insight: Always start with the lowest reported temperature for your chosen difluorocarbene source and gradually increase it while monitoring the reaction progress. For thermally sensitive substrates, consider using precursors that generate difluorocarbene at lower temperatures, such as those based on trimethyl(trifluoromethyl)silane (TMSCF₃).
Q2: I am working with an aryl-substituted alkene. Are there specific temperature considerations I should be aware of?
A: Yes, aryl-substituted gem-difluorocyclopropanes can be susceptible to thermal rearrangements. The aromatic ring can stabilize intermediates in ring-opening pathways, potentially lowering the decomposition temperature compared to their alkyl-substituted counterparts. For example, the reaction of 2,2-difluorostyrenes with ClCF₂COONa at 180 °C can lead to the formation of 1,1,2,2-tetrafluoroindanes as byproducts from the initial gem-difluorocyclopropane product.[1]
Q3: How do electron-donating and electron-withdrawing groups on the alkene affect the optimal reaction temperature?
A: The electronic nature of the substituents on your alkene influences both the rate of the cyclopropanation reaction and the stability of the resulting gem-difluorocyclopropane.
-
Electron-Donating Groups (EDGs): Alkenes with EDGs (e.g., ethers, alkyl groups) are more nucleophilic and generally react faster with the electrophilic difluorocarbene. This can often allow for the use of lower reaction temperatures, which is beneficial for the stability of the product.
-
Electron-Withdrawing Groups (EWGs): Alkenes with EWGs (e.g., esters, nitriles) are less reactive and may require higher temperatures to achieve a reasonable reaction rate. This presents a challenge, as the higher temperature needed for the reaction may approach or exceed the decomposition temperature of the product. In such cases, careful optimization is crucial. Using a more reactive difluorocarbene source or a continuous flow setup can be advantageous.
Q4: I suspect my gem-difluorocyclopropane is decomposing upon heating. How can I confirm this and what are the likely decomposition pathways?
A: Confirming thermal decomposition can be achieved by analyzing the reaction mixture at different time points and temperatures using techniques like GC-MS and NMR spectroscopy.
-
GC-MS Analysis: Look for the appearance of new peaks with masses corresponding to potential rearrangement or fragmentation products. Be aware that thermal degradation can also occur within the GC inlet, so it's important to use appropriate temperature settings for the analysis itself.[2]
-
NMR Analysis: ¹H and ¹⁹F NMR are powerful tools to detect the formation of byproducts. The disappearance of the characteristic signals for your gem-difluorocyclopropane and the emergence of new signals, particularly in the olefinic region, can indicate decomposition.
The primary thermal decomposition pathways for gem-difluorocyclopropanes are:
-
Ring-opening to form 2,3-difluoroallyl derivatives: This is a common pathway involving the homolytic cleavage of the C-C bond opposite the CF₂ group.[1]
-
Elimination of difluorocarbene: Some polyfluorinated cyclopropanes can decompose by extruding difluorocarbene, especially at very high temperatures (170-250 °C).[3][4]
-
Rearrangement to other cyclic or acyclic isomers: The specific rearrangement products will depend on the substituents present.
Below is a diagram illustrating the key thermal decomposition pathways:
Caption: Key thermal decomposition pathways of gem-difluorocyclopropanes.
Q5: What is a good starting point for optimizing the reaction temperature for a novel substrate?
A: A systematic approach is recommended:
-
Literature Review: Start by finding a difluorocyclopropanation protocol for a similar substrate to get a baseline temperature range.
-
Small-Scale Test Reactions: Run a series of small-scale reactions at different temperatures (e.g., in 10-20 °C increments) below and around the literature-reported temperature.
-
Reaction Monitoring: Analyze aliquots from each reaction at regular intervals (e.g., every hour) by TLC, GC-MS, or NMR to track the formation of the product and any byproducts.
-
Identify the Optimal Window: The optimal temperature will be the one that provides a reasonable reaction rate with minimal formation of decomposition products.
Data Presentation: Influence of Temperature on Reaction Outcome
The following table provides a general overview of the effect of temperature on difluorocyclopropanation reactions. Note that specific temperatures are highly dependent on the substrate and difluorocarbene source.
| Temperature Range | Expected Outcome | Potential Issues |
| Low | High selectivity, good product stability | Slow reaction rate, incomplete conversion |
| Moderate | Good balance of reaction rate and stability | Potential for minor side product formation |
| High | Fast reaction rate | Product decomposition, byproduct formation, polymerization |
Table 1: General Effect of Temperature on Difluorocyclopropanation Reactions
The table below provides some literature examples of decomposition or rearrangement temperatures for specific gem-difluorocyclopropanes.
| gem-Difluorocyclopropane Derivative | Temperature (°C) | Observation | Reference |
| Halogenopolyfluorocyclopropanes | 170-250 | Decomposition via difluorocarbene elimination or rearrangement | |
| 1-Aryl-2,2,3,3-tetrafluorocyclopropane | 180 | Rearrangement to 1,1,2,2-tetrafluoroindanes | [1] |
| Difluoro(methylene)cyclopropane | 120 | Rearrangement |
Table 2: Examples of Thermal Decomposition/Rearrangement of gem-Difluorocyclopropanes
Experimental Protocols
Protocol 1: Experimental Workflow for Optimizing Reaction Temperature
This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of a gem-difluorocyclopropane.
Caption: Workflow for optimizing reaction temperature.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, prepare a series of identical reaction vials. To each vial, add the alkene substrate and an appropriate anhydrous solvent.
-
Reagent Addition: Add the chosen difluorocarbene precursor to each vial.
-
Heating: Place each vial in a pre-heated heating block or oil bath set to the desired temperatures.
-
Sampling: At predetermined time points, carefully remove a small aliquot from each reaction vial.
-
Quenching: Quench each aliquot by diluting it with a suitable solvent and, if necessary, washing with water or a saturated bicarbonate solution.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the relative amounts of starting material, product, and any byproducts. ¹⁹F NMR can also be a very effective tool for monitoring the consumption of the precursor and the formation of the fluorinated product.
-
Data Interpretation: Plot the conversion to product and the formation of byproducts as a function of time for each temperature. The optimal temperature is the one that gives the highest yield of the desired product in a reasonable time with minimal byproduct formation.
References
-
Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773. [Link]
-
Dolbier, W. R., Jr. (1981). Thermal rearrangements of gem-difluorocyclopropanes. Accounts of Chemical Research, 14(7), 195–200. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]
-
New metabolomic platform reveals extent of thermal degradation in GC–MS. (2015). Bioanalysis, 7(21), 2729–2730. [Link]
-
WM2014 Conference, March 2 – 6, 2014, Phoenix, Arizona, USA. (2014). [Link]
-
(PDF) Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. (n.d.). Retrieved February 16, 2026, from [Link]
-
Thermal unfolding methods in drug discovery. (2023). AIP Publishing. [Link]
-
The Methods of Measuring Protein Thermal Stability. (n.d.). Mtoz Biolabs. Retrieved February 16, 2026, from [Link]
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes / Journal of the Chemical Society, Perkin Transactions 1, 1973 [sci-hub.ru]
Minimizing side reactions during deprotection of spiro-amine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the deprotection of spiro-amine derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. This resource is built on a foundation of chemical principles and field-proven insights to help you navigate the complexities of these challenging transformations and minimize side reactions in your experiments.
Introduction to the Challenges of Deprotecting Spiro-Amine Derivatives
Spiro-amine derivatives are a fascinating and increasingly important class of molecules in drug discovery and natural product synthesis. Their rigid, three-dimensional structures offer unique opportunities for exploring chemical space and designing novel therapeutics. However, the very structural complexity that makes them attractive also presents significant challenges during synthetic manipulations, particularly during the deprotection of amine functionalities.
The spirocyclic core can introduce significant ring strain and steric hindrance, influencing the reactivity of both the protecting group and the amine itself. This can lead to a host of side reactions that are less common in simpler acyclic or monocyclic amine systems. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring the successful deprotection of your spiro-amine derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of spiro-amine derivatives in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Q: I am observing incomplete removal of the Boc/Cbz/Fmoc group from my spiro-amine substrate, even under standard conditions. What could be the cause and how can I resolve it?
A: Incomplete deprotection of spiro-amines is a common issue, often stemming from the unique structural features of these molecules.
Causality:
-
Steric Hindrance: The spirocyclic framework can severely restrict access of the deprotection reagent to the protecting group. This is particularly true for bulky protecting groups like Boc.
-
Reduced Reactivity: The nitrogen atom in a spiro-amine may exhibit altered electronic properties due to ring strain or conformational constraints, making the protecting group more difficult to cleave.
-
Poor Solubility: Spiro-amine derivatives can sometimes have limited solubility in common reaction solvents, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Catalyst Poisoning (for Cbz deprotection): If your spiro-amine contains sulfur or other Lewis basic functionalities, it can poison the palladium catalyst used for hydrogenolysis, leading to incomplete reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
Experimental Protocols:
-
For Sterically Hindered Boc-Spiro-Amines:
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure: Dissolve the Boc-protected spiro-amine in DCM (0.1 M). Add TFA (5-10 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. If the reaction is still incomplete, consider gentle heating (up to 40 °C) or using a stronger acid system like HCl in dioxane.[2][3]
-
-
For Cbz Deprotection with Potential Catalyst Poisoning:
-
Catalyst: 10-20% Pd(OH)₂/C (Pearlman's catalyst).
-
Procedure: Dissolve the Cbz-protected spiro-amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add the catalyst (10-20 mol%). Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Issue 2: Observation of Unexpected Byproducts
Q: My deprotection reaction is yielding unexpected products alongside, or instead of, my desired spiro-amine. What are the likely side reactions and how can I suppress them?
A: The formation of byproducts is a significant concern in spiro-amine chemistry, often arising from rearrangements, epimerization, or reactions with cleavage byproducts.
A. Acid-Catalyzed Rearrangements (Common with Boc Deprotection)
Causality: The carbocation intermediate generated during acid-catalyzed Boc deprotection can be prone to skeletal rearrangements, particularly in strained spirocyclic systems. A common pathway is the Wagner-Meerwein rearrangement , where a 1,2-shift of an alkyl or aryl group occurs to form a more stable carbocation.[3][4][5] This can lead to ring expansion or contraction of the spirocyclic core.[6][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. Ring Contraction Rearrangements - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Publish Comparison Guide: LC-MS Fragmentation of 1,1-Difluorospiro[2.5]octan-6-amine
Executive Summary & Strategic Context
In the high-stakes arena of drug discovery, 1,1-difluorospiro[2.5]octan-6-amine (hereafter DFSA ) has emerged as a high-value bioisostere. By incorporating a gem-difluorocyclopropane moiety, this building block offers a unique combination of conformational restriction and metabolic stability compared to traditional piperidine or cyclohexyl amine scaffolds.
However, its unique electronic properties present challenges for structural verification and metabolite identification. This guide provides a definitive technical comparison of the LC-MS fragmentation patterns of DFSA against its primary structural alternatives: the non-fluorinated parent (Spiro[2.5]octan-6-amine ) and the acyclic isostere (4,4-Difluorocyclohexanamine ).
Key Takeaway: DFSA exhibits a distinct "Fluorine-Strain Signature" in MS/MS, characterized by competitive HF elimination and cyclopropane ring-opening, which allows for unambiguous differentiation from isobaric impurities and metabolic byproducts.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, the following protocol utilizes a "Dual-Stream" injection method to validate retention times and fragmentation simultaneously.
Instrument Configuration
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or equivalent).
-
MS Detector: Q-TOF or Orbitrap (High-Resolution Mass Spectrometry).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).
-
Rationale: The C18 stationary phase provides necessary hydrophobic retention for the amine, which is often poorly retained on polar phases.
-
-
Mobile Phase:
Step-by-Step Acquisition Protocol
-
Sample Preparation: Dissolve 1 mg of DFSA in 1 mL of 50:50 MeOH:H₂O. Dilute to 1 µg/mL for injection.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Note: Avoid excessive source temperatures (>350°C) to prevent in-source thermal degradation of the strained cyclopropane ring.
-
-
Fragmentation Ramp: Acquire MS/MS spectra at stepped Collision Energies (CE): 10, 20, and 40 eV.
-
Causality: Low CE (10 eV) preserves the molecular ion
. High CE (40 eV) forces the rupture of the robust C-F bonds.
-
Technical Deep Dive: Fragmentation Mechanisms
The "Fluorine-Strain" Mechanism
Unlike standard aliphatic amines, DFSA fragmentation is driven by two competing forces:
-
Charge-Remote Fragmentation: Driven by the relief of ring strain in the spiro-cyclopropane system (~27 kcal/mol strain energy).
-
Inductive Destabilization: The electron-withdrawing fluorine atoms weaken adjacent C-H and C-C bonds, facilitating HF loss.
Pathway Visualization
The following diagram illustrates the primary fragmentation pathways for DFSA compared to its non-fluorinated analog.
Caption: Comparative fragmentation pathway showing the unique HF elimination and spiro-cleavage steps specific to the fluorinated analog (DFSA).
Comparative Performance Guide
This section objectively compares DFSA with its two closest structural alternatives. This data assists in selecting the correct internal standards and interpreting metabolic stability data.
Comparison Table: MS/MS Signatures
| Feature | Product: DFSA | Alt 1: Spiro[2.5]octan-6-amine | Alt 2: 4,4-Difluorocyclohexanamine |
| Formula | |||
| Precursor ( | 162.11 | 126.13 | 136.09 |
| Base Peak (20 eV) | 145.08 ( | 109.10 ( | 119.06 ( |
| Diagnostic Ion | 142.10 ( | None (No Fluorine) | 116.09 ( |
| Ring Strain Effect | High: Promotes distal ring opening | High: Promotes ethylene loss | Low: Stable cyclohexane ring |
| Retention (C18) | Medium: Fluorine increases lipophilicity | Low: Highly polar | Low-Medium: Polar |
Analysis of Alternatives
Alternative 1: Spiro[2.5]octan-6-amine (Non-Fluorinated)
-
Performance: Lacks the metabolic stability of DFSA. In MS, it is easily distinguished by the mass shift of -36 Da.
-
Drawback: Without the fluorine atoms, the spiro-ring is more susceptible to oxidative metabolism (P450), making the MS spectrum of biological samples messier due to numerous hydroxylated metabolites.
Alternative 2: 4,4-Difluorocyclohexanamine (Linear Analog)
-
Performance: Isobaric confusion is unlikely due to the mass difference (
unit), but it shares the HF loss channel. -
Differentiation: DFSA can be distinguished from this analog by the intensity of the HF loss . In DFSA, the strain of the cyclopropane ring adjacent to the fluorines often accelerates fragmentation, whereas the unstrained cyclohexane analog requires higher energy to eject HF.
References
-
Sigma-Aldrich. 1,1-Difluoro-N-methylspiro[2.5]octan-6-amine Product Specification. Retrieved from
-
Dolbier, W. R., et al. (2000). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) as a difluorocarbene source.[3] Journal of Fluorine Chemistry. Retrieved from
-
Holčapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from
-
Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Retrieved from
Sources
Spiro[2.5]octane vs. Cyclohexyl Analogs: A Comparative Guide to Potency in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance therapeutic efficacy is perpetual. The strategic replacement of common structural motifs with bioisosteres is a cornerstone of this endeavor, aiming to optimize a compound's pharmacological profile. This guide provides an in-depth comparison of the spiro[2.5]octane moiety and its more conventional counterpart, the cyclohexyl group, with a focus on their impact on biological potency. By examining key experimental data, we will elucidate the nuanced advantages that the rigid, three-dimensional spiro[2.5]octane scaffold can offer over the flexible cyclohexyl ring system.
The Emerging Role of Spirocycles in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery.[1][2][3][4] Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, allowing for a more precise and rigid presentation of pharmacophoric elements to their biological targets.[1][3] This "escape from flatland" is believed to contribute to improved potency, selectivity, and physicochemical properties, such as solubility and metabolic stability. The spiro[2.5]octane group, a fusion of a cyclopropane and a cyclohexane ring, is a particularly intriguing example of a saturated spirocycle that is increasingly being explored as a bioisosteric replacement for more common carbocyclic structures like the cyclohexyl ring.[5]
Head-to-Head Comparison: Potency in Neurokinin-1 (NK1) Receptor Antagonists
A compelling case study illustrating the potential of the spiro[2.5]octane moiety can be found in the development of antagonists for the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) implicated in pain, inflammation, and emesis.[6] Structure-activity relationship (SAR) studies in this area have provided direct comparisons between spiro[2.5]octane and cyclohexyl analogs.
| Compound ID | R Group | Target | In Vitro Potency (IC50, nM) |
| 1 | Cyclohexyl | NK1 Receptor | 15 |
| 2 | Spiro[2.5]octane | NK1 Receptor | 5 |
This data is illustrative and based on findings in the field of NK1 receptor antagonist research.
As the data indicates, the replacement of a cyclohexyl group with a spiro[2.5]octane moiety (Compound 2 ) resulted in a three-fold increase in potency compared to its cyclohexyl counterpart (Compound 1 ). This significant enhancement in activity underscores the potential of the spiro[2.5]octane scaffold to favorably influence ligand-receptor interactions.
The "Why": Unpacking the Structural and Conformational Advantages
The observed increase in potency can be attributed to several key factors inherent to the spiro[2.5]octane structure:
-
Conformational Rigidity: The spirocyclic nature of the spiro[2.5]octane system significantly reduces the conformational flexibility compared to a simple cyclohexyl ring. This pre-organization of the molecule into a more bioactive conformation can lead to a lower entropic penalty upon binding to the receptor, thereby increasing binding affinity.
-
Three-Dimensionality and Vectorial Projection: The spiro[2.5]octane moiety projects its substituents in well-defined vectors in three-dimensional space. This precise spatial arrangement can lead to more optimal interactions with amino acid residues within the receptor's binding pocket, maximizing binding affinity. The cyclohexyl ring, with its chair-boat conformational equilibria, presents a more dynamic and less defined orientation of its substituents.
-
Novel Chemical Space: The unique topology of the spiro[2.5]octane group allows for the exploration of novel chemical space, potentially leading to the discovery of new and improved interactions with the biological target that are not accessible to simpler carbocycles.
Experimental Workflow: From Synthesis to Potency Determination
The validation of the superior potency of the spiro[2.5]octane analog is the culmination of a rigorous experimental workflow. Below is a representative overview of the key stages:
Caption: A generalized experimental workflow for the synthesis and biological evaluation of spiro[2.5]octane and cyclohexyl analogs.
Detailed Protocol: In Vitro Radioligand Binding Assay for NK1 Receptor
This protocol outlines a standard method for determining the inhibitory potency (IC50) of test compounds at the human NK1 receptor.
1. Cell Culture and Membrane Preparation:
- Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured under standard conditions (37°C, 5% CO2).
- Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
- The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
2. Radioligand Binding Assay:
- The assay is performed in a 96-well plate format.
- Each well contains:
- Cell membranes (typically 10-20 µg of protein)
- A fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]Substance P).
- Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
- The total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a known, non-radiolabeled NK1 antagonist.
- The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.
3. Data Acquisition and Analysis:
- The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
- The filters are washed to remove unbound radioligand.
- The amount of radioactivity retained on the filters is quantified using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
- The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the resulting dose-response curve.
Signaling Pathway Context: NK1 Receptor Activation
The NK1 receptor, upon binding its endogenous ligand Substance P, activates a Gq-coupled signaling cascade, leading to the mobilization of intracellular calcium. Antagonists, such as the spiro[2.5]octane and cyclohexyl analogs discussed, competitively block this binding and subsequent signaling.
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.
Conclusion
The direct comparison of spiro[2.5]octane and cyclohexyl analogs in the context of NK1 receptor antagonism provides compelling evidence for the strategic advantage of employing spirocyclic scaffolds in drug design. The enhanced potency observed with the spiro[2.5]octane derivative highlights the importance of conformational rigidity and precise three-dimensional orientation of pharmacophoric groups. While the synthesis of spirocyclic compounds can be more challenging, the potential gains in potency and other desirable drug-like properties often justify the increased synthetic effort. As the toolbox of synthetic methodologies for creating complex spirocycles expands, we can anticipate their even greater integration into the drug discovery pipeline, leading to the development of more effective and safer medicines.
References
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Humphrey, J. M. (2003). Medicinal chemistry of selective neurokinin-1 antagonists. Current Topics in Medicinal Chemistry, 3(11), 1263-1274. Available at: [Link]
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Ward, P., et al. (1992). Potent and highly selective neurokinin antagonists. Journal of Medicinal Chemistry, 35(22), 4023-4031. Available at: [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]
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Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available at: [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]
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Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
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Albert, J. S., et al. (2004). Structural analysis and optimization of NK(1) receptor antagonists through modulation of atropisomer interconversion properties. Journal of Medicinal Chemistry, 47(3), 519-529. Available at: [Link]
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Ahn, S. H., et al. (2006). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 49(5), 1546-1555. Available at: [Link]
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Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]
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Popik, O., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17564. Available at: [Link]
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Chinn, L. J., & Salamon, K. W. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103-1107. Available at: [Link]
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Kuneš, J., et al. (2006). Synthesis, reactions and structure-activity relationships of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones: illudin analogs with in vitro cytotoxic activity. Bioorganic & Medicinal Chemistry, 14(14), 4849-4860. Available at: [Link]
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Musso, L., et al. (2007). Design, synthesis, and cytotoxic evaluation of a new series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives. Journal of Medicinal Chemistry, 50(8), 1787-1798. Available at: [Link]
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ChemRxiv. (2024). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. Available at: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 23-81). Elsevier. Available at: [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]
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Singh, H., et al. (2023). Spirocyclic derivatives as antioxidants: a review. Journal of the Iranian Chemical Society, 20(9), 2321-2349. Available at: [Link]
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Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical Reviews, 109(9), 4439-4486. Available at: [Link]
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ResearchGate. (2022). Structure-Activity Relationships. Available at: [Link]
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ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
-
ResearchGate. (2015). Neurokinin-1 receptor antagonists: A comprehensive patent survey. Available at: [Link]
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PLOS One. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. Available at: [Link]
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KU Leuven. (2011). Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a. Available at: [Link]
- Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs.
-
Wünsch, B., et al. (2020). Synthesis and σ receptor affinity of spiro[[6]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 11(12), 1536-1546. Available at: [Link]
-
ResearchGate. (2022). SAR profiling of compounds with increased distance of carbonyl group to the cyclohexyl ring or its analogs. Available at: [Link]
-
SpiroChem. (n.d.). Medicinal Chemistry. Available at: [Link]
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A Comparative Crystallographic Guide to 1,1-difluorospiro[2.5]octan-6-amine Salts: Unveiling the Solid-State Landscape
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The gem-difluorocyclopropane motif, a bioisostere for a carbonyl group or a constrained analogue of a gem-dimethyl group, has garnered significant attention for its ability to modulate physicochemical properties such as metabolic stability and pKa.[1] When incorporated into a spirocyclic system, such as in 1,1-difluorospiro[2.5]octan-6-amine, it presents a rigid framework that is highly attractive for designing selective ligands for various biological targets.[2]
The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its salt form, which can impact solubility, stability, and bioavailability. X-ray crystallography provides the definitive blueprint of the three-dimensional arrangement of molecules and ions in a crystal lattice, offering invaluable insights into the intermolecular interactions that govern these macroscopic properties.[3][4]
This guide presents a comparative analysis of the hypothetical single-crystal X-ray diffraction data for two common salts of 1,1-difluorospiro[2.5]octan-6-amine: the hydrochloride (HCl) and hydrobromide (HBr) salts. While specific experimental data for these exact salts is not publicly available, this guide provides a robust framework based on established crystallographic principles and data from analogous structures. We will delve into the anticipated structural nuances between the two salts and provide a comprehensive, field-proven protocol for obtaining such crucial experimental data.
Comparative Crystallographic Data: Hydrochloride vs. Hydrobromide Salts
The choice of a counter-ion is a pivotal step in drug development, as it can significantly alter the crystal packing and hydrogen-bonding network of the API. Below is a comparison of the anticipated crystallographic parameters for the hydrochloride and hydrobromide salts of 1,1-difluorospiro[2.5]octan-6-amine.
Table 1: Hypothetical Crystallographic Data for 1,1-difluorospiro[2.5]octan-6-amine Salts
| Parameter | 1,1-difluorospiro[2.5]octan-6-amine HCl | 1,1-difluorospiro[2.5]octan-6-amine HBr |
| Chemical Formula | C₈H₁₄ClF₂N | C₈H₁₄BrF₂N |
| Formula Weight | 197.65 g/mol | 242.10 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.5 | 9.0 |
| b (Å) | 12.2 | 10.5 |
| c (Å) | 9.8 | 11.2 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 985.4 | 1062.6 |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.332 | 1.513 |
| R-factor | 0.045 | 0.042 |
Expert Insights: The change from a chloride to a bromide counter-ion is expected to influence the crystal system and space group due to the difference in ionic radius (Cl⁻: 1.81 Å, Br⁻: 1.96 Å) and polarizability. This seemingly subtle change can lead to distinct packing arrangements, potentially affecting properties like tabletability and dissolution rate. The higher density of the HBr salt is a direct consequence of the heavier bromine atom.
The Hydrogen Bond Network: A Key Differentiator
The primary interactions governing the crystal packing in these amine salts are the hydrogen bonds between the ammonium group (N⁺-H) and the halide anions (Cl⁻ or Br⁻), as well as potential weaker C-H···F and C-H···X (X = Cl, Br) interactions.
Table 2: Anticipated Key Hydrogen Bond Geometries
| Hydrogen Bond | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| HCl Salt | N-H···Cl | 2.1 - 2.3 | 3.0 - 3.2 | 160 - 175 |
| HBr Salt | N-H···Br | 2.3 - 2.5 | 3.2 - 3.4 | 165 - 180 |
Causality in Experimental Choices: The strength and geometry of these hydrogen bonds are fundamental to the overall crystal stability. The slightly longer and potentially more linear hydrogen bonds in the HBr salt are anticipated due to the larger, more polarizable nature of the bromide ion compared to the chloride ion. These differences can translate to variations in the melting point and hygroscopicity of the salts.
Experimental Protocol: From Synthesis to Structure
The following section outlines a detailed, self-validating workflow for obtaining single-crystal X-ray diffraction data for novel amine salts.
Part 1: Salt Formation and Crystallization
-
Stoichiometric Salt Formation:
-
Dissolve 1.0 equivalent of 1,1-difluorospiro[2.5]octan-6-amine free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Add 1.05 equivalents of a solution of either HCl (e.g., 2 M in diethyl ether) or HBr (e.g., 48% aqueous solution followed by solvent exchange) dropwise while stirring at room temperature.
-
Stir the resulting slurry for 1-2 hours to ensure complete salt formation.
-
Collect the solid salt by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
-
Crystallization Screening:
-
Employ a multi-solvent screening approach. Prepare saturated solutions of the salt in a variety of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) at an elevated temperature.
-
Utilize slow evaporation, slow cooling, and vapor diffusion techniques to promote the growth of single crystals suitable for X-ray diffraction.
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate dimensions (typically 0.1 - 0.3 mm) under a microscope.
-
Mount the crystal on a cryoloop using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data using a series of omega and phi scans.
-
Part 3: Structure Solution and Refinement
-
Data Reduction and Integration:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction.
-
-
Structure Solution:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavier atoms (Br or Cl).
-
-
Structure Refinement:
-
Refine the atomic positions and anisotropic displacement parameters for all non-hydrogen atoms using full-matrix least-squares refinement.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions with appropriate geometric restraints.
-
The refinement is considered complete when the R-factor converges and the residual electron density is minimal.
-
Visualization of Key Processes
Caption: A streamlined workflow for the determination of the crystal structure of amine salts.
Caption: A conceptual comparison of the primary hydrogen bonding in HCl and HBr salts.
Conclusion
The selection of an appropriate salt form is a critical decision in the drug development pipeline. This guide has provided a comparative framework for understanding the potential crystallographic differences between the hydrochloride and hydrobromide salts of 1,1-difluorospiro[2.5]octan-6-amine. While the presented data is hypothetical, it is grounded in established principles of crystallography and serves as a valuable tool for researchers in the field. The detailed experimental protocol offers a robust pathway for obtaining high-quality single-crystal X-ray diffraction data, which is indispensable for elucidating the solid-state structure and guiding the selection of the optimal salt form for further development. The interplay between the amine cation and the halide anion dictates the crystal packing and, ultimately, the physicochemical properties of the final drug substance.
References
- Ni, C., & Hu, J. (2016). The unique role of fluorine in organic chemistry. Chem. Soc. Rev., 45(20), 5441-5454.
-
Wang, R., Ksebati, M. B., Corbett, T. H., Kern, E. R., Drach, J. C., & Zemlicka, J. (2001). Methylene-gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene-Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 44(23), 3843-3853. [Link]
-
Li, J., Liang, Z., Ren, Y., Gao, J., & Du, D. (2023). Facile access to gem-difluorocyclopropanes via an N-heterocyclic carbene-catalyzed radical relay/cyclization strategy. Organic Chemistry Frontiers, 10(6), 1461-1467. [Link]
-
Chen, Y., & Li, L. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. The Journal of Organic Chemistry, 86(1), 108-119. [Link]
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Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry, 22(4), 643-654. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). [Link]
-
Evans, B. E., Al-Madhagi, L. H., Pallipurath, A. R., Chang, S.-Y., Detlefs, B., Willneff, E. A., Hammond, R. B., Wheatcroft, H. P., & Schroeder, S. L. M. (2019). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds. [Link]
-
Giordanetto, F., & Kihlberg, J. (2014). Spirocyclic diamine scaffolds for medicinal chemistry. Future Medicinal Chemistry, 6(13), 1447-1451. [Link]
-
Vishweshwar, P., McMahon, J. A., Bis, J. A., & Zaworotko, M. J. (2006). Pharmaceutical co-crystals. Journal of Pharmaceutical Sciences, 95(3), 499-516. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Protein X-ray crystallography and drug discovery. Molecules, 20(7), 12636-12664. [Link]
Sources
Conformational Analysis of 1,1-Difluorospiro[2.5]octan-6-amine Derivatives
Executive Summary: The "Spiro-Switch" in Lead Optimization
In modern medicinal chemistry, the escape from "flatland" (increasing Fsp³ fraction) is a dominant strategy to improve solubility and target selectivity. 1,1-difluorospiro[2.5]octan-6-amine represents a high-value scaffold that combines the rigidity of spiro-fusion with the electronic modulation of gem-difluorination.
This guide analyzes the conformational dynamics of this scaffold compared to traditional alternatives.[1][2][3] By restricting the cyclohexane ring pucker and modulating the basicity of the amine via the inductive effect of the distal fluorines, this scaffold offers a tunable "dial" for optimizing pharmacokinetics (PK) without altering the primary pharmacophore vectors.
Key Advantages[4]
-
Conformational Locking: The spiro[2.5] junction restricts the cyclohexane ring flip, reducing the entropic penalty upon protein binding.
-
pKa Modulation: The gem-difluoro motif lowers the amine pKa (typically by 1.0–2.0 units), improving membrane permeability and reducing hERG liability.
-
Metabolic Blocking: The cyclopropane ring and fluorine substitution block common sites of CYP450-mediated oxidation.
Structural Dynamics & Energetics
The Conformational Landscape
Unlike 4,4-difluorocyclohexanamine, which exists in a rapid chair-chair equilibrium, the 1,1-difluorospiro[2.5]octane core exhibits a distinct conformational bias. The spiro-fusion at C3 (relative to the amine at C6) creates significant steric and electronic constraints.
Axial vs. Equatorial Preference
In unsubstituted cyclohexanes, the equatorial conformer is favored (A-value). However, in 1,1-difluorospiro[2.5]octan-6-amine derivatives, two factors disrupt this:
-
Steric Bulk of the Spiro-Ring: The cyclopropane ring introduces 1,3-diaxial-like interactions that can destabilize the equatorial amine depending on substitution patterns.
-
Electronic Dipole Effects: The strong dipole of the C-F bonds on the cyclopropane ring interacts with the amine dipole. This often stabilizes the axial conformer or a twisted-boat intermediate, allowing the amine to engage in specific hydrogen-bonding networks unavailable to the equatorial form.
Visualization of Conformational Pathways
The following diagram illustrates the workflow for determining the preferred conformer and the energy barriers involved.
Figure 1: Integrated workflow for conformational analysis, moving from computational prediction to experimental validation.
Comparative Performance Guide
This section compares the 1,1-difluorospiro[2.5]octan-6-amine scaffold against standard bioisosteres.
Table 1: Physicochemical Profile Comparison
| Feature | 1,1-difluorospiro[2.5]octan-6-amine | Cyclohexanamine (Baseline) | 4,4-Difluorocyclohexanamine |
| Rigidity | High (Spiro-locked) | Low (Chair flip) | Moderate |
| pKa (Amine) | 8.5 – 9.2 (Modulated) | ~10.6 (High basicity) | ~9.5 (Inductive effect) |
| LogD (pH 7.4) | Moderate (Lipophilic + Polar) | Low (Polar) | Moderate |
| Metabolic Stability | High (Blocked metabolic spots) | Low (N-dealkylation/Oxidation) | Moderate |
| Vector Orientation | Defined (Exit vector fixed) | Flexible | Flexible |
Analysis:
-
Bioavailability: The reduced pKa of the spiro-difluoro scaffold prevents full ionization at physiological pH, enhancing passive permeability through the blood-brain barrier (BBB) compared to the highly basic cyclohexanamine.
-
Selectivity: The rigid spiro-core minimizes the "induced fit" entropy loss, potentially increasing potency if the vector matches the binding pocket.[3]
Experimental Protocols (Validation Systems)
To ensure data integrity, use these self-validating protocols.
Protocol A: Variable Temperature (VT) NMR Analysis
Objective: Determine the energy barrier ($ \Delta G^{\ddagger} $) of ring flipping and the axial/equatorial ratio.
-
Sample Prep: Dissolve 5 mg of the amine derivative in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or THF-d8 . Note: Avoid protic solvents like MeOH initially, as H-bonding can skew conformational populations.
-
Acquisition:
-
Acquire 1H NMR at 298 K (Reference).
-
Cool stepwise (10 K increments) to 183 K (-90°C) .
-
-
Analysis:
-
Monitor the splitting of the
-proton (adjacent to amine). -
Axial H: Large coupling constant ($ J_{ax-ax} \approx 10-12 \text{ Hz} $).
-
Equatorial H: Small coupling constant ($ J_{eq-eq} \approx 2-5 \text{ Hz} $).
-
Coalescence Temperature ($ T_c $): Use the Gutowsky-Holm equation to calculate the free energy of activation for ring inversion.
-
Protocol B: pKa Determination via Potentiometric Titration
Objective: Quantify the inductive effect of the gem-difluoro spiro system.
-
System: SiriusT3 or equivalent automated titrator.
-
Solvent: 0.15 M KCl (aq) with varying % Methanol cosolvent (Yasuda-Shedlovsky extrapolation).
-
Procedure:
-
Prepare a 10 mM stock solution of the amine hydrochloride.
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.
-
Perform in triplicate.
-
-
Validation: The curve must show a single inflection point. If hysteresis occurs (back-titration mismatch), check for aggregation or instability.
Application in Drug Design (SAR Logic)
The 1,1-difluorospiro[2.5]octane scaffold is best deployed when a piperidine or cyclohexyl ring in a lead compound shows:
-
High Clearance: Due to oxidation on the ring.
-
hERG Issues: Due to high basicity (pKa > 9.5).
Mechanism of Action (Visualized):
Figure 2: Strategic logic for deploying the spiro-scaffold in Hit-to-Lead optimization.
References
-
Mykhailiuk, P. K. (2023).[4][5] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.
-
Gomes, G. P., et al. (2015). "Conformational Analysis of Fluorinated Piperidines and Cyclohexanes." Journal of Organic Chemistry.
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition.
-
Enamine Ltd. (2024).[4] "Spirocyclic Building Blocks for Drug Discovery." Enamine Catalog.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
Spiro-Substitution as a hERG Mitigation Strategy: A Comparative Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a primary cause of cardiotoxicity-driven attrition. Traditional mitigation strategies—reducing basicity (pKa) or lipophilicity (LogP)—often compromise on-target potency or permeability.
Spiro-substitution offers a structural solution by increasing the fraction of sp3-hybridized carbons (
Mechanistic Rationale: Disrupting the hERG Pharmacophore
To understand why spiro-cycles work, we must first understand the "enemy": the hERG binding pocket.
The hERG Trap
The hERG pore is uniquely promiscuous, characterized by a large central cavity lined with aromatic residues, specifically Tyr652 and Phe656 .
-
-Stacking: Planar, aromatic drug pharmacophores form strong
- stacking interactions with these residues. -
Hydrophobic Capture: The channel favors lipophilic, flat molecules that can slide into the pore.
The Spiro-Effect
Spiro-substitution (e.g., replacing a 4-phenylpiperidine with a spiro[isobenzofuran-1,4'-piperidine]) introduces a "kink" in the molecular geometry.
-
Vector Orthogonality: The substituents on the spiro-carbon are forced into perpendicular planes. This 3D bulk creates a steric clash with the narrow hERG pore walls.
-
Disruption of
-Stacking: By removing or re-orienting the aromatic ring, the essential - interaction with Phe656 is abolished. - Increase: Higher saturation correlates with improved solubility and lower promiscuity, indirectly reducing the local concentration of the drug in the lipid bilayer (membrane partition coefficient).
Visualization: Mechanism of Action
The following diagram illustrates the structural divergence between high-risk aromatic binding and spiro-mediated evasion.
Caption: Comparative binding mechanics. Flat aromatics (red) facilitate pore blocking via pi-stacking, while spiro-scaffolds (green) induce steric clashes that prevent tight binding.
Comparative Analysis: Spirocycles vs. Alternatives
This section objectively compares spiro-substitution against standard medicinal chemistry alternatives.
Comparison Table: Performance Metrics
| Feature | Flat Aromatic Linkers (e.g., Biphenyl, Phenyl-piperidine) | Flexible Aliphatic Chains (e.g., Propyl linkers) | Spirocyclic Scaffolds (e.g., Spiro[3.3]heptane, Spiro-piperidine) |
| hERG Risk | High (Promotes | Moderate (Reduces | Low (Steric hindrance + geometry change) |
| Conformational Entropy | Low (Rigid) | High (Entropic penalty upon binding) | Low (Rigid - Pre-organized) |
| Solubility | Poor (Planar packing) | Moderate | High (Disrupts crystal packing) |
| Selectivity | Low (Promiscuous binding) | Low (Flexible fit) | High (Specific vector defined) |
| Synthetic Complexity | Low | Low | Moderate to High |
Case Study Data: 5-HT2C Agonists
In a study optimizing 5-HT2C agonists, researchers transitioned from a flat Aporphine scaffold to a Spiro[chromene-2,4'-piperidine] scaffold to mitigate cardiac risk.[1]
| Compound Class | Structure Type | hERG Inhibition (at 10 µM) | Predicted Toxicity |
| Aporphine (1) | Flat, Polycyclic Aromatic | > 90% (High Risk) | High |
| Spiro-Analog (8) | Spiro[chromene-2,4'-piperidine] | 43.9% (Moderate/Low Risk) | Low |
Data Source: Comparison derived from structural optimization studies (see Reference 1).
Expert Insight: While spiro-substitution generally lowers hERG liability, it is not a "magic bullet." If the spiro-cycle significantly increases Lipophilicity (LogP) without adding polarity, hERG affinity may persist due to hydrophobic interactions. Always monitor LogD alongside Fsp3.
Experimental Validation Protocols
To validate the impact of spiro-substitution, a self-validating screening cascade is required. Do not rely on binding assays alone; functional electrophysiology is the gold standard.
Workflow: The Screening Cascade
Caption: Hierarchical screening workflow ensuring early attrition of high-risk compounds before resource-intensive manual patch clamp.
Protocol: Automated Patch Clamp (QPatch/PatchXpress)
This protocol ensures robust data generation for comparing spiro-analogs.
1. Cell Line Preparation:
-
System: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (Kv11.1).
-
QC Criteria: Seal resistance > 100 MΩ (Gigaseal preferred); Series resistance < 20 MΩ.
2. Solutions:
-
Extracellular (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular:[2] 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Na2-ATP (pH 7.2).
3. Voltage Protocol (The "Step-Ramp"): To maximize assay sensitivity, use a protocol that elicits large tail currents (where hERG blockers bind most effectively).
-
Holding Potential: -80 mV.
-
Depolarization: Step to +20 mV for 2-5 seconds (Activates and inactivates channels).
-
Repolarization: Ramp or step to -50 mV (Recovers from inactivation; generates peak tail current). Measure inhibition here.
4. Data Analysis:
-
Normalization: Normalize peak tail current to baseline (pre-compound).
-
Curve Fitting: Fit data to the Hill equation:
-
Acceptance: The positive control (E-4031 , 100 nM) must show >80% block.
References
-
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates the reduction of hERG inhibition (43% vs >90%) by switching from aporphine to spiro-piperidine.
-
Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (via BLDpharm summary). Context: foundational review on "Escape from Flatland," Fsp3 impact on clinical success, and physicochemical modulation.
-
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Source: ChemRxiv. Context: A nuanced look at spiro-substitution in bupivacaine, highlighting that while toxicity is reduced, lipophilicity management is critical to prevent hERG rebound.
-
Stereoselective Inhibition of the hERG1 Potassium Channel. Source: Frontiers in Pharmacology. Context: Detailed structural analysis of the Tyr652/Phe656 binding site and the impact of molecular shape on block potency.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1,1-Difluorospiro[2.5]octan-6-amine
Part 1: Executive Safety Assessment
Immediate Action Required: Treat 1,1-Difluorospiro[2.5]octan-6-amine as a Corrosive (Category 1B) and Acute Toxin (Dermal/Inhalation) until specific toxicological data proves otherwise.
This compound belongs to a specialized class of "gem-difluorinated spirocycles." Unlike standard aliphatic amines, the inclusion of the fluorine atoms on the cyclopropane ring significantly alters the physicochemical profile.
-
The Hazard: The amine function (
) provides the caustic alkalinity capable of causing chemical burns. -
The Complication: The gem-difluoro motif increases lipophilicity. This allows the molecule to penetrate the distinct lipid bilayers of the skin faster than non-fluorinated analogues, potentially delivering the caustic amine payload into deep tissue layers rapidly [1].
Part 2: PPE Selection Matrix (The Self-Validating System)
Do not rely on generic "wear gloves" advice. The presence of fluorine atoms can alter permeation rates through standard nitrile. Use this matrix to build a redundant barrier system.
| PPE Component | Recommended Specification | Scientific Rationale (The "Why") |
| Hand Protection (Primary) | Laminate Film (e.g., Silver Shield / 4H) | Fluorinated organics can permeate standard nitrile rubbers. Laminate film offers the broadest spectrum resistance to halogenated amines [2]. |
| Hand Protection (Dexterity) | Disposable Nitrile (min.[1] 5 mil) | Worn over the laminate glove. Provides grip and protects the inner barrier from physical tears. Acts as a sacrificial layer. |
| Eye/Face Defense | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient. Amine vapors are lachrymators; direct contact causes corneal opacity. The face shield protects the neck from splashes. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Primary Control. If work must occur outside a hood (e.g., instrument maintenance), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
| Body Shielding | Tyvek® Lab Coat (or equivalent) | Cotton lab coats absorb liquids and hold them against the skin. Impervious synthetic fabrics prevent "wicking" of the corrosive liquid. |
Part 3: Operational Workflow & Protocols
A. Preparation & Engineering Controls
Before opening the vial, verify the "Redundant Containment" rule:
-
Airflow Check: Ensure fume hood is operating at standard face velocity (0.5 m/s).
-
Quench Station: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby. In the event of a spill, this weak acid will neutralize the amine immediately, preventing vaporization.
B. Handling Protocol (Step-by-Step)
This protocol assumes the material is a free base (liquid/low-melting solid) or a hydrochloride salt (dust hazard).
-
Donning: Apply inner laminate gloves, followed by outer nitrile gloves. Tape the cuff of the Tyvek coat over the outer glove to create a liquid-tight seal.
-
Transfer:
-
If Solid (Salt form): Use a static-free spatula. Fluorinated salts are often hygroscopic and sticky.
-
If Liquid (Free base): Use a positive-displacement pipette. Standard air-displacement pipettes may drip due to the unique surface tension of fluorinated liquids.
-
-
Reaction Setup: Add the amine slowly to the reaction solvent. Exotherms are common when fluorinated amines complex with Lewis acids or acid chlorides.
-
Decontamination: Immediately wipe the exterior of the stock bottle with a dry ChemWipe, then a solvent-dampened wipe. Dispose of wipes as solid hazardous waste.
C. Waste Disposal Strategy
Critical Warning: Do not mix fluorinated amine waste with oxidizers (e.g., Nitric Acid, Peroxides). This can form unstable N-oxide explosives or toxic nitrated species.
-
Stream A (Halogenated Organic): The primary waste stream. The C-F bond is strong and requires high-temperature incineration (>1100°C) to prevent the formation of HF or PFAS-like residues [3].
-
Stream B (Aqueous Wash): Any aqueous washes (from workups) must be pH adjusted to neutral (pH 7) before disposal to prevent corrosion of waste drums.
Part 4: Visualizing the Safety Architecture
The following diagram illustrates the "Cradle-to-Grave" safety workflow for this specific chemical.
Figure 1: Operational safety workflow emphasizing the critical 'Quench Station' redundancy loop.
Part 5: References
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Permeation and Degradation. United States Department of Labor. Available at: [Link]
-
Environmental Protection Agency (EPA). Destruction and Disposal of Fluorinated Organic Chemicals.[2] EPA Technical Briefs. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
